2-Chloro-6-fluorobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAJZAKJGKJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229695 | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79455-63-3 | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Architectural Significance of a Key Synthetic Intermediate
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-6-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound (C₇H₃Cl₂FO) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where the precise arrangement of its substituents is leveraged to construct new therapeutic agents and crop protection products.[1][2] The presence of two distinct halogen atoms (chlorine and fluorine) ortho to a reactive acyl chloride group imparts a unique combination of steric and electronic properties. This guide, prepared for professionals in chemical research and development, offers a detailed exploration of the molecular architecture and bonding characteristics of this compound, providing insights into the causality behind its reactivity and utility in modern organic synthesis.
Molecular Structure and Conformation
The foundational identity of this compound is defined by its elemental composition and the covalent arrangement of its atoms. A comprehensive understanding begins with its basic identifiers and spatial arrangement.
Core Identifiers
| Property | Value |
| CAS Number | 79455-63-3[3] |
| Molecular Formula | C₇H₃Cl₂FO[4] |
| Molecular Weight | 193.01 g/mol [4] |
| IUPAC Name | This compound |
Structural Representation
The molecule consists of a central benzene ring to which three functional groups are attached: a carbonyl chloride group (-COCl), a chlorine atom, and a fluorine atom. The substitution pattern is critical, with the chlorine and fluorine atoms occupying the C2 and C6 positions, respectively, flanking the C1 position where the acyl chloride group is attached.
Caption: 2D structure of this compound.
Conformational Analysis: The Impact of Ortho-Substitution
A planar arrangement of the benzoyl chloride moiety is often assumed for simplicity. However, detailed studies on related 2-halobenzoyl chlorides have revealed that steric repulsion between the ortho-substituent and the carbonyl group often forces the acyl chloride group out of the plane of the aromatic ring.[5] In the case of this compound, the presence of two ortho-substituents creates significant steric crowding.
This steric hindrance likely leads to a non-planar ground-state conformation where the dihedral angle between the plane of the aromatic ring and the plane of the acyl chloride group is non-zero. This twisting minimizes the repulsive steric interactions between the lone pairs of the carbonyl oxygen and the halogen atoms. This deviation from planarity has profound implications for the molecule's reactivity, influencing the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.
A Deeper Look at Chemical Bonding
The reactivity and stability of this compound are direct consequences of the nature of its covalent bonds and the electronic interplay between its functional groups.
The Aromatic Core
The benzene ring is characterized by its sp²-hybridized carbon atoms, forming a delocalized π-electron system that confers aromatic stability. However, the substituents significantly modulate the ring's electronic properties.
-
Inductive and Resonance Effects: Both the chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bonds. While they possess lone pairs that can be donated to the ring via the resonance effect (+R), the inductive effect is dominant for halogens.
-
The Acyl Chloride Group: This is a powerful deactivating and meta-directing group due to both a strong inductive effect and a resonance-withdrawing effect (-R), which pulls π-electron density out of the ring.
Collectively, these three electron-withdrawing groups render the aromatic ring highly electron-deficient.[6] This electronic landscape makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution under certain conditions.
The Acyl Chloride Functional Group
The acyl chloride group is the primary center of reactivity.
-
Carbonyl Bond (C=O): This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The significant difference in electronegativity between carbon and oxygen results in a highly polarized bond, with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This polarization makes the carbonyl carbon a potent electrophilic site.
-
Carbon-Chlorine Bond (C-Cl): The chlorine atom attached to the carbonyl carbon is an excellent leaving group. This is due to the stability of the resulting chloride anion (Cl⁻) and the ability of the electronegative chlorine to polarize the C-Cl bond, further enhancing the electrophilicity of the carbonyl carbon.
Ring-Halogen Bonds (C-Cl and C-F)
The carbon-halogen bonds on the aromatic ring are strong and relatively stable covalent bonds. The C-F bond is particularly strong and less reactive than the C-Cl bond due to the high electronegativity of fluorine and the effective overlap between the carbon 2p and fluorine 2p orbitals. These bonds are highly polar, contributing to the overall dipole moment of the molecule.
Spectroscopic Signature: Experimental Validation of Structure
Spectroscopic techniques provide empirical evidence that validates the theoretical model of the molecule's structure and bonding. While specific spectra for this compound are not widely published, data from closely related analogs like 2-chloro-6-fluorobenzaldehyde and 2-chlorobenzoyl chloride allow for reliable predictions.[7][8]
| Technique | Expected Key Features for this compound | Structural Implication |
| ¹H NMR | Aromatic region (approx. 7.3-7.8 ppm) would show a complex multiplet pattern for the three aromatic protons. | Confirms the substitution pattern on the aromatic ring. The chemical shifts are downfield due to the deshielding effect of the electron-withdrawing groups. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected far downfield (approx. 165-170 ppm). Aromatic carbons attached to halogens would show characteristic splitting due to C-F coupling and shifts influenced by both halogens. | Identifies the highly electrophilic carbonyl carbon. Provides a complete map of the carbon skeleton. |
| IR Spectroscopy | A very strong, sharp absorption band at a high wavenumber (typically > 1770 cm⁻¹) for the C=O stretch of the acyl chloride.[8] | The high frequency of the C=O stretch is characteristic of an acyl chloride and is further increased by the inductive effect of the adjacent ortho-halogens. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z 192, accompanied by a significant M+2 peak (at m/z 194) with approximately one-third the intensity, characteristic of the ³⁵Cl/³⁷Cl isotope pattern.[8] Fragmentation would likely show loss of Cl (m/z 157) and COCl (m/z 127). | Confirms the molecular weight and elemental composition, particularly the presence of two chlorine atoms (one on the ring, one in the acyl group). |
Reactivity and Synthetic Utility: A Consequence of Structure
The chemical behavior of this compound is a direct outcome of its structure and bonding. Its primary role is as an acylating agent in nucleophilic acyl substitution reactions.
Caption: Logical workflow from structure to synthetic application.
Protocol: General Nucleophilic Acyl Substitution
This protocol describes a generalized procedure for the reaction of this compound with a generic nucleophile (e.g., an alcohol or amine), which is central to its application in drug development.
-
Reaction Setup: A solution of the nucleophile (e.g., an alcohol, 1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask. The mixture is cooled in an ice bath (0 °C).
-
Reagent Addition: this compound (1.05 equivalents) is dissolved in a minimal amount of the same anhydrous solvent and added dropwise to the cooled, stirring solution of the nucleophile over 10-15 minutes. The addition is controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid (e.g., 1M HCl). The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired ester or amide.
Causality: The use of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the nucleophile, rendering it unreactive. The anhydrous conditions are essential because this compound readily hydrolyzes in the presence of water. The steric hindrance from the ortho-halogens may slow the reaction rate compared to unhindered benzoyl chlorides, potentially requiring slightly elevated temperatures or longer reaction times for complete conversion with bulky nucleophiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. fishersci.com [fishersci.com]
- 4. cenmed.com [cenmed.com]
- 5. Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations - SINTEF [sintef.no]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-fluorobenzoyl chloride: Synthesis, Reactivity, and Applications
Foreword: The Strategic Utility of Halogenated Benzoyl Chlorides
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Chloro-6-fluorobenzoyl chloride (CAS No. 79455-63-3) emerges as a pivotal reagent, valued not merely for its reactive acyl chloride moiety but for the nuanced electronic and steric properties imparted by its di-halogenated aromatic core. The ortho-positioning of both a chloro and a fluoro substituent creates a unique chemical environment that influences reactivity, selectivity, and the ultimate biological activity of its derivatives. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in complex molecular architectures, intended for the discerning researcher and process chemist.
Core Physicochemical & Safety Profile
A foundational understanding of a reagent's properties is critical for its effective and safe utilization. This compound is a reactive, moisture-sensitive liquid that demands careful handling.
| Property | Value | Source(s) |
| CAS Number | 79455-63-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][3] |
| Molecular Weight | 193.0 g/mol | [1][3] |
| Appearance | Clear, light pink liquid | [1][3] |
| Density | 1.43 g/cm³ (at 25 °C) | [1][3] |
| Boiling Point | 106-108 °C (at 15 mmHg) | [3] |
| Refractive Index | n20/D 1.53 | [1] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Lachrymator, Moisture Sensitive | [3][4][5] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1] |
Synthesis Pathway and Mechanistic Considerations
The industrial synthesis of this compound is not commonly disclosed in detail. However, a logical and robust laboratory-scale synthesis can be devised from the readily available precursor, 2-chloro-6-fluorotoluene. The process is a classic two-step transformation involving oxidation followed by chlorination of the resulting carboxylic acid.
Diagram: Synthesis Workflow
Caption: A plausible two-step synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Oxidation of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzoic Acid
-
Causality: The methyl group of the toluene precursor is a readily oxidizable handle. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation, converting the alkyl side chain to a carboxylic acid. The reaction is typically performed in an aqueous solution with heating to drive the reaction to completion.
-
Methodology:
-
To a stirred solution of 2-chloro-6-fluorotoluene in a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), slowly add potassium permanganate portion-wise.
-
Heat the mixture to reflux (80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate salt, causing the 2-chloro-6-fluorobenzoic acid to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Chlorination of 2-Chloro-6-fluorobenzoic Acid
-
Causality: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for subsequent nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Methodology:
-
In a fume hood, charge a flask equipped with a reflux condenser and gas trap with the dried 2-chloro-6-fluorobenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently heat the mixture to reflux (approx. 80 °C) and stir until the evolution of gas ceases, indicating the reaction is complete.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.
-
The final product, this compound, is then purified by vacuum distillation to yield a clear liquid.[3]
-
Chemical Reactivity and Core Applications
The utility of this compound lies in its function as a potent acylating agent.[1] The acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles to form stable amide and ester bonds, which are fundamental linkages in countless active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Diagram: General Acylation Reactivity
Caption: Nucleophilic acyl substitution using this compound.
The ortho-chloro and -fluoro substituents exert strong electron-withdrawing inductive effects, which increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in synthesis. Furthermore, these halogens are integral parts of the final molecular scaffold in many applications, contributing to binding interactions with biological targets or modifying pharmacokinetic properties like metabolic stability.
Key Application Areas:
-
Pharmaceutical Synthesis: This compound is a vital intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structure is often found in complex heterocyclic systems that form the core of modern therapeutics.
-
Agrochemical Development: It is crucial in the formulation of next-generation herbicides and fungicides.[1] The resulting benzamide or benzoate structures are known to exhibit potent biological activity, aiding in crop protection and improving agricultural yields.[1]
-
Material Science: The reagent is also employed in the synthesis of specialty polymers and resins, where its incorporation can enhance thermal stability and chemical resistance.[1]
Analytical & Spectroscopic Characterization
Confirming the identity and purity of this compound is essential. While specific spectra for this exact molecule are not readily published, a reliable profile can be predicted based on data from closely related structures and fundamental principles.
| Technique | Expected Observations |
| ¹H NMR | The spectrum would be simple, showing only complex multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The absence of aldehydic (δ 9-10), carboxylic acid (δ 10-12), or benzylic (δ 4-5) protons is a key indicator of the correct structure. |
| ¹³C NMR | Key signals would include the acyl chloride carbonyl carbon around δ 165-170 ppm. The aromatic carbons would appear in the δ 115-165 ppm range, with their chemical shifts and C-F coupling patterns being diagnostic of the substitution pattern. |
| FTIR (Infrared) | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch would be prominent around 1780-1810 cm⁻¹. Additional key bands would include C-F stretching (~1250 cm⁻¹) and C-Cl stretching (~780 cm⁻¹). |
| GC-MS | Gas chromatography is an excellent method for assessing purity. Mass spectrometry would show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern for two chlorine atoms (M⁺, M+2, M+4). |
Safety, Handling, and Storage Protocols
As a corrosive and reactive compound, strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[4][5]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors, as it is a lachrymator and can cause respiratory irritation.[3][4] Keep away from water and other incompatible materials such as bases, alcohols, and strong oxidizing agents, as reactions can be vigorous and release corrosive HCl gas.[3][5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[4]
-
-
Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible substances.[1][4] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]
Conclusion
This compound is more than a simple acylating agent; it is a specialized building block that offers enhanced reactivity and introduces a desirable halogenation pattern for advanced chemical synthesis. Its role in the development of pharmaceuticals and agrochemicals underscores its importance. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its unique chemical potential to innovate in drug discovery and material science.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid
This guide provides a comprehensive overview for the synthesis of 2-chloro-6-fluorobenzoyl chloride, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Intended for an audience of researchers, scientists, and drug development professionals, this document details the chemical theory, a field-proven experimental protocol, safety considerations, and troubleshooting strategies for this important transformation.
Introduction and Strategic Importance
This compound is a highly reactive derivative of 2-chloro-6-fluorobenzoic acid. Its importance lies in its utility as a building block in complex organic synthesis. The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This reactivity allows for the facile introduction of the 2-chloro-6-fluorobenzoyl group into larger molecules, a common strategy in the synthesis of biologically active compounds.
The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences the electronic properties and conformational preferences of the molecule and its derivatives. These halogen substituents can modulate factors such as metabolic stability, binding affinity to biological targets, and lipophilicity, making this scaffold attractive for medicinal chemistry and crop science research.
Chemical Theory and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The most common and efficient method for this conversion is the reaction with thionyl chloride (SOCl₂).[4]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion. The driving force for the reaction is the formation of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product.[4]
Catalysis with N,N-Dimethylformamide (DMF)
The reaction rate can be significantly enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent chlorinating agent than thionyl chloride itself. The Vilsmeier reagent then reacts with the carboxylic acid to form the acyl chloride, regenerating DMF in the process.
Below is a diagram illustrating the catalytic cycle.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-fluorobenzoyl chloride: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Chemical Significance of 2-Chloro-6-fluorobenzoyl chloride
This compound is a highly reactive acyl chloride, a class of compounds known for their utility in organic synthesis.[2][3] The presence of both a chloro and a fluoro substituent on the benzene ring, in addition to the acyl chloride moiety, makes it a valuable building block for creating complex molecules with specific biological activities.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution, making them indispensable for forming esters, amides, and other carbonyl compounds.[2][4] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound based on data from analogous compounds.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the acyl chloride group.
To predict the spectrum, we can analyze the ¹H NMR data of 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride.[5][6]
Table 1: ¹H NMR Data of Analogous Compounds
| Compound | Aromatic Protons Chemical Shifts (ppm) |
| 2-Fluorobenzoyl chloride | ~7.2-8.2 (complex multiplet)[6] |
| 2-Chlorobenzoyl chloride | 7.42 (d), 7.48 (t), 7.53 (t), 8.08 (d)[5] |
Based on these data and considering the additive effects of the substituents, the following predictions can be made for the ¹H NMR spectrum of this compound:
Table 2: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ~7.30 - 7.45 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 1.0 | H-4 |
| ~7.45 - 7.60 | t | J(H,H) ≈ 8.0 | H-5 |
| ~7.15 - 7.30 | t | J(H,H) ≈ 8.0 | H-3 |
Justification for Predictions:
-
The protons on the aromatic ring will be deshielded due to the electron-withdrawing nature of the substituents.
-
The proton at the H-4 position is expected to be a doublet of doublet of doublets due to coupling with H-3, H-5, and the fluorine atom.
-
The proton at the H-5 position is expected to be a triplet due to coupling with H-4 and H-3.
-
The proton at the H-3 position is expected to be a triplet due to coupling with H-4 and H-5.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the acyl chloride is expected to have a characteristic chemical shift in the range of 160-180 ppm.[4] The aromatic carbons will show distinct signals influenced by the attached substituents, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
Table 3: ¹³C NMR Data of Analogous Compounds
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) |
| 2-Fluorobenzoyl chloride | ~163 | ~117 (d), 125 (d), 132, 136, 162 (d)[7] |
| 2-Chlorobenzoyl chloride | ~168 | 127.3, 131.6, 132.4, 132.9, 134.8, 135.0[8] |
Table 4: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |
| ~165 - 170 | s | C=O |
| ~160 - 165 | d (¹JCF ≈ 250-260 Hz) | C-F |
| ~135 - 140 | s | C-Cl (ring) |
| ~133 - 138 | d (²JCF ≈ 20-30 Hz) | C-COCl |
| ~130 - 135 | s | C-4 |
| ~125 - 130 | d (³JCF ≈ 5-10 Hz) | C-5 |
| ~115 - 120 | d (²JCF ≈ 20-30 Hz) | C-3 |
Justification for Predictions:
-
The carbonyl carbon chemical shift is expected to be in the typical range for acyl chlorides.
-
The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JCF).
-
The other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).
-
The chemical shifts of the aromatic carbons are estimated based on the additive effects of the chloro, fluoro, and acyl chloride substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic absorption for this compound will be the carbonyl (C=O) stretch of the acyl chloride.
Key Principles for Acyl Chlorides:
-
The C=O stretching frequency in acyl chlorides is typically found at a higher wavenumber (1770-1820 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.[4]
Table 5: IR Data of Analogous Compounds
| Compound | C=O Stretch (cm⁻¹) |
| 2-Fluorobenzoyl chloride | ~1780[9][10] |
| 2-Chlorobenzoyl chloride | ~1770[11][12] |
Predicted IR Absorptions for this compound:
Table 6: Predicted Major IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1775 - 1815 | Strong | C=O stretch of acyl chloride |
| ~1570 - 1610 | Medium | C=C aromatic ring stretch |
| ~1200 - 1300 | Strong | C-F stretch |
| ~1000 - 1100 | Medium | C-Cl stretch (aromatic) |
| ~800 - 900 | Strong | C-Cl stretch (acyl) |
The presence of a strong absorption band in the region of 1775-1815 cm⁻¹ would be a clear indicator of the acyl chloride functional group.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule. For this compound, we can predict the molecular ion peak and the major fragmentation patterns.
Predicted Molecular Ion:
The molecular formula is C₇H₃Cl₂FO, with a predicted monoisotopic mass of approximately 191.95 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+ peak will have a relative intensity of 100%, the M+2 peak will be approximately 65% of the M+ peak, and the M+4 peak will be about 10% of the M+ peak.
Predicted Fragmentation Pattern:
The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.
Table 7: Predicted Major Fragments in the Mass Spectrum
| m/z | Predicted Fragment |
| 192/194/196 | [C₇H₃³⁵Cl³⁵ClFO]⁺, [C₇H₃³⁵Cl³⁷ClFO]⁺, [C₇H₃³⁷Cl³⁷ClFO]⁺ (Molecular ion) |
| 157/159 | [C₇H₃³⁵ClFO]⁺, [C₇H₃³⁷ClFO]⁺ (Loss of Cl from acyl chloride) |
| 129/131 | [C₆H₃³⁵ClFO]⁺, [C₆H₃³⁷ClFO]⁺ (Loss of CO from the acylium ion) |
| 101 | [C₆H₃F]⁺ (Loss of Cl from the previous fragment) |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];MolIon [label="[M]⁺˙\nm/z 192/194/196"]; AcyliumIon [label="[M-Cl]⁺\nm/z 157/159"]; LossCO [label="[M-Cl-CO]⁺\nm/z 129/131"];
MolIon -> AcyliumIon [label="- Cl•"]; AcyliumIon -> LossCO [label="- CO"]; }
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocols: A General Guideline
While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization and Analysis: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for those working in drug discovery, agrochemical synthesis, and other areas of chemical research.
References
- 1. 2-Chlorobenzoyl chloride(609-65-4) MS [m.chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. teachy.ai [teachy.ai]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR [m.chemicalbook.com]
- 9. 2-Fluorobenzoyl chloride(393-52-2) IR Spectrum [m.chemicalbook.com]
- 10. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 11. Benzoyl chloride, 2-chloro- [webbook.nist.gov]
- 12. 2-Chlorobenzoyl chloride(609-65-4) IR Spectrum [m.chemicalbook.com]
Reactivity profile of 2-Chloro-6-fluorobenzoyl chloride
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile and reactive chemical intermediate, pivotal in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its value stems from the unique electronic landscape created by the ortho-positioning of two distinct halogen substituents—chlorine and fluorine—relative to the acyl chloride moiety. This guide provides a detailed exploration of the compound's reactivity, focusing on the mechanistic underpinnings of its primary reaction pathways. We will dissect the influence of its electronic structure on nucleophilic acyl substitution, explore the complexities of electrophilic aromatic substitution on its deactivated ring system, and provide field-proven experimental protocols for its application in synthesizing key molecular scaffolds like amides and esters. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry and process development, offering insights into experimental design, reaction optimization, and safety considerations.
Introduction: A Strategically Substituted Building Block
In the landscape of organic synthesis, acyl chlorides are a cornerstone functional group, prized for their high electrophilicity and utility in forming carbon-heteroatom bonds. This compound distinguishes itself through the presence of ortho-chloro and ortho-fluoro substituents. This specific substitution pattern is not arbitrary; it is a deliberate design element that modulates the reactivity of both the acyl chloride group and the aromatic ring. These halogens exert powerful inductive electron-withdrawing effects, which significantly enhance the electrophilicity of the carbonyl carbon, making it an exceptionally potent acylating agent.[1] This heightened reactivity is instrumental in the synthesis of complex molecules, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1] Understanding the nuanced reactivity profile of this molecule is, therefore, crucial for its effective and efficient application in multi-step synthetic campaigns.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. The data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 79455-63-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.0 g/mol | [1][2] |
| Appearance | Clear, light pink to colorless/light yellow liquid | [1][3] |
| Density | ~1.43 g/mL | [1] |
| Refractive Index (n20/D) | ~1.53 | [1] |
| Purity | ≥98.0% (GC) | [2][3] |
| Storage Conditions | Store at 2 - 8 °C, protect from moisture | [1][4] |
The Electronic Landscape: Causality of Reactivity
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents.
-
Acyl Chloride Group (-COCl): This group is inherently electron-withdrawing and serves as an excellent leaving group (Cl⁻), priming the carbonyl carbon for nucleophilic attack.
-
Ortho-Halogens (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert a strong -I (negative inductive) effect. This effect withdraws electron density from the aromatic ring and, critically, from the carbonyl carbon. This further depletes the electron density at the carbonyl center, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride. While halogens can exert a +R (positive resonance) effect by donating a lone pair to the ring, the inductive effect is dominant, especially for acyl substitution reactivity.[5][6]
This synergistic electron withdrawal is the primary causal factor behind the compound's high efficiency as an acylating agent.
Core Reactivity Profile: Nucleophilic Acyl Substitution
The most prominent reaction pathway for this compound is nucleophilic acyl substitution.[7] The reaction proceeds via a well-established two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group.[7][8]
Caption: General mechanism for Nucleophilic Acyl Substitution.
Amide Synthesis (Amidation)
The reaction with primary or secondary amines is a cornerstone application, yielding highly stable amide bonds that are prevalent in pharmaceuticals. The reaction is typically rapid and proceeds in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[9]
Experimental Protocol: Synthesis of N-benzyl-2-chloro-6-fluorobenzamide
This protocol is a representative example adapted from standard amidation procedures.[10][11]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in the same solvent. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by recrystallization or flash column chromatography on silica gel.
Caption: Experimental workflow for a typical amidation reaction.
Ester Synthesis (Esterification)
Reaction with alcohols or phenols produces esters, another critical functional group in drug molecules and material science. These reactions are generally slower than amidations and may require heating or the use of a more potent catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a base like triethylamine.
Experimental Protocol: Synthesis of Methyl 2-chloro-6-fluorobenzoate
-
Setup: Combine this compound (1.0 eq), dry methanol (MeOH, 5-10 eq, serving as both reactant and solvent), and a dry, inert solvent like THF in a round-bottom flask at 0 °C.
-
Base Addition: Slowly add dry pyridine or triethylamine (1.2 eq) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, or gently reflux if the reaction is sluggish (monitor by TLC/LC-MS).
-
Work-up: Upon completion, remove the excess methanol and solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying & Purification: Dry the organic phase over anhydrous MgSO₄, filter, concentrate, and purify the resulting ester, typically by vacuum distillation or column chromatography.
Secondary Reactivity: Electrophilic Aromatic Substitution
While the primary reactivity lies at the acyl chloride, the aromatic ring can undergo electrophilic aromatic substitution (EAS).[12][13] However, this pathway is significantly disfavored and mechanistically complex for this substrate.
-
Deactivating Effects: The acyl chloride group is a powerful deactivating group due to its strong electron-withdrawing nature, pulling electron density out of the ring and making it less nucleophilic.[14] The chlorine and fluorine atoms are also deactivating via their inductive effects.[5] Therefore, the ring is highly deactivated towards electrophilic attack, requiring harsh reaction conditions.
-
Directing Effects: A conflict in regioselectivity arises. The acyl chloride group is a meta-director, while the halogen substituents are ortho, para-directors.[5][14] This leads to a complex mixture of products that are often difficult to separate, making direct EAS on this substrate synthetically challenging and generally impractical.
Caption: Conflicting directing effects in electrophilic aromatic substitution.
Analytical Characterization
Confirmation of reaction products derived from this compound relies on standard spectroscopic techniques.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information about the product, confirming the incorporation of the 2-chloro-6-fluorobenzoyl moiety.
-
Infrared (IR) Spectroscopy: Useful for tracking the reaction. The strong C=O stretch of the acyl chloride (around 1785-1815 cm⁻¹) will disappear and be replaced by the characteristic C=O stretch of the new amide (1630-1695 cm⁻¹) or ester (1735-1750 cm⁻¹).[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide structural information through fragmentation patterns.[16]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][17]
-
Hazards: Causes severe skin burns and eye damage.[17] It is combustible and may be corrosive to metals.[3]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[1][18] Exposure to moisture will lead to hydrolysis, forming the corresponding carboxylic acid and corrosive HCl gas.[4][19]
Conclusion
This compound is a powerful acylating agent whose reactivity is significantly enhanced by the inductive effects of its ortho-halogen substituents. Its chemistry is dominated by nucleophilic acyl substitution, providing efficient pathways to amides and esters that are crucial for pharmaceutical and agrochemical development. While its aromatic ring is highly deactivated and presents regiochemical challenges for electrophilic substitution, its primary utility as an electrophilic building block is well-established and indispensable. A firm grasp of its electronic properties, reaction mechanisms, and handling requirements allows researchers to leverage this reagent to its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 79455-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amide Synthesis [fishersci.it]
- 10. rsc.org [rsc.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. employees.oneonta.edu [employees.oneonta.edu]
- 13. youtube.com [youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]
Electron-withdrawing effects in 2-Chloro-6-fluorobenzoyl chloride
An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Chloro-6-fluorobenzoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry, the ability to fine-tune molecular reactivity is paramount. Substituted benzoyl chlorides are foundational reagents, and their utility is often dictated by the electronic nature of their aromatic substituents. This compound stands out as a particularly potent acylating agent, a property derived directly from the powerful electron-withdrawing effects of its dual halogen substituents. This guide provides a detailed exploration of the electronic principles governing this molecule's reactivity, its synthesis, and its strategic application, offering a resource for professionals seeking to leverage its unique properties in complex synthetic endeavors.
The Electronic Architecture: Deconstructing Inductive and Resonance Effects
The reactivity of an acyl chloride is fundamentally tied to the electrophilicity of its carbonyl carbon. In this compound, the electronic landscape is dramatically shaped by the two halogen atoms positioned ortho to the acyl chloride group. Their influence is a nuanced interplay of two opposing electronic phenomena: the inductive effect and the resonance effect.
The Dominant Inductive Withdrawal (-I Effect)
The inductive effect is the transmission of charge through sigma (σ) bonds, originating from differences in electronegativity between adjacent atoms.[1][2] Both chlorine and fluorine are highly electronegative, leading them to strongly pull electron density away from the benzene ring.
-
Fluorine: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect.[3][4]
-
Chlorine: While less electronegative than fluorine, chlorine's inductive pull remains substantial.[3]
The placement of these two groups in close proximity to the carbonyl carbon means their combined -I effect significantly depletes electron density from the reaction center. This amplified electrophilicity makes this compound exceptionally susceptible to nucleophilic attack.
The Subordinate Resonance Donation (+R Effect)
Conversely, the resonance effect involves the delocalization of lone-pair electrons through the π-system of the aromatic ring.[1][5] Halogens possess lone pairs that can be donated into the ring, which would typically be an electron-donating (+R) effect.[2][5] However, a critical principle in halogen-substituted aromatics is that the inductive effect overwhelmingly dominates the resonance effect .[1][2][6] The poor orbital overlap between carbon's 2p orbitals and chlorine's larger 3p orbitals makes this resonance donation less efficient compared to the powerful σ-bond polarization of the inductive effect.[6]
Therefore, the net electronic impact of both the chloro and fluoro substituents is strongly electron-withdrawing, leading to a "deactivated" ring system and a highly "activated" acyl chloride group.[1][7]
Figure 1: Interplay of electron effects in this compound.
Quantifying Electronic Influence: The Hammett Equation
The electronic influence of substituents can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives.[8][9] The substituent constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate an electron-withdrawing character.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
Table 1: Hammett substituent constants for chloro and fluoro groups.[8] The large, positive σ_meta values are primarily indicative of the strong inductive effect, while the smaller σ_para values reflect the partial offset from the electron-donating resonance effect. The cumulative effect of having both substituents in the ortho positions results in a profoundly electron-deficient system.
Synthesis and Handling: A Protocol for Preparation
The standard method for synthesizing this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a certified fume hood with appropriate personal protective equipment.
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Charge Reagents: Add 2-chloro-6-fluorobenzoic acid to the flask.
-
Addition of SOCl₂: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess (2-3 molar equivalents) of thionyl chloride to the flask.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound product is then purified by vacuum distillation to yield a clear liquid.
Figure 2: Synthetic workflow for this compound.
Applications in Synthesis and Drug Discovery
The heightened electrophilicity of this compound makes it an exceptionally efficient reagent for acylation reactions. This property is highly valued in pharmaceutical and agrochemical development, where the rapid and high-yielding formation of stable amide or ester bonds is often a critical step.
-
Pharmaceutical Intermediates: This molecule is a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it can be used to prepare 2-chloro-6-fluorobenzaldehyde, an important intermediate for producing the antibiotic flucloxacillin and various high-efficiency fungicides.[10][11][12]
-
Scaffold Decoration: In drug discovery, medicinal chemists use reactive building blocks like this to append the 2-chloro-6-fluorobenzoyl moiety to various molecular scaffolds. The halogen atoms not only activate the carbonyl group but can also serve as critical pharmacophoric elements, influencing binding affinity, metabolic stability, and lipophilicity of the final drug candidate.[13] Its use in synthesizing novel imidazolidine derivatives with potential schistosomicidal activity has been reported.[14]
Conclusion
This compound is more than a simple acylating agent; it is a precision tool for synthetic chemists. Its reactivity is a direct and powerful consequence of the dominant electron-withdrawing inductive effects of its ortho-halogen substituents, which overwhelm their weaker resonance contributions. This guide has aimed to provide a thorough, mechanistically grounded understanding of these principles. By appreciating the causality behind its enhanced electrophilicity, researchers can more effectively harness the potential of this valuable reagent to accelerate the discovery and development of novel, impactful molecules.
References
- 1. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility of 2-Chloro-6-fluorobenzoyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluorobenzoyl Chloride in Organic Solvents
Introduction: The Role and Challenges of a Reactive Intermediate
This compound (CAS No. 79455-63-3) is a highly versatile chemical intermediate, distinguished by its unique combination of chlorine and fluorine substituents on the benzoyl ring.[1] This structure imparts enhanced reactivity and selectivity, making it a valuable acylating agent in the synthesis of complex organic molecules.[1] Its application is particularly prominent in the development of pharmaceuticals, such as anti-inflammatory drugs, and advanced agrochemicals.[1]
However, the very feature that makes this compound synthetically useful—the highly reactive acyl chloride moiety—also presents significant challenges for its handling and characterization. Its pronounced moisture sensitivity and reactivity towards nucleophiles mean that traditional solubility assessments can be misleading.[2][3] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, grounded in its molecular structure, and presents a robust, field-proven experimental protocol for its quantitative determination in aprotic organic solvents. This document is intended for researchers, process chemists, and formulation scientists who require a deep and practical understanding of this compound's behavior in solution.
Part 1: Theoretical Solubility Profile & Solvent Reactivity
A precise understanding of solubility begins with the molecule's structure. This compound possesses a polar acyl chloride group attached to a largely nonpolar, halogen-substituted benzene ring. This duality suggests it will be most compatible with aprotic solvents that can engage in dipole-dipole interactions without providing a reactive proton.
Reactivity in Protic vs. Aprotic Solvents
The critical factor governing the behavior of this compound in solution is the electrophilicity of the carbonyl carbon. This carbon is highly electron-deficient due to the inductive effects of the attached oxygen and chlorine atoms, making it an excellent target for nucleophiles.[4]
-
Protic Solvents (Water, Alcohols, Primary/Secondary Amines): These solvents are nucleophilic and contain acidic protons. They do not simply dissolve acyl chlorides; they react vigorously in an exothermic nucleophilic acyl substitution. For instance, with water, it hydrolyzes to form 2-chloro-6-fluorobenzoic acid and corrosive hydrochloric acid fumes.[3] Therefore, this compound is considered reactive and immiscible , not "insoluble," in these media.
-
Aprotic Solvents (Ethers, Ketones, Halogenated Hydrocarbons, Aromatics): These solvents lack acidic protons and are generally non-reactive towards the acyl chloride group. Solubility in these media is governed by the principle of "like dissolves like."
Predicted Solubility in Common Organic Solvents
While extensive quantitative data for this specific compound is not widely published, a qualitative solubility profile can be reliably inferred from its structure and the known behavior of analogous acyl chlorides.[5][6][7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insight |
| Aprotic, Nonpolar | Toluene, Hexanes, Diethyl Ether | Soluble to Highly Soluble | The aromatic ring and halogen substituents are compatible with nonpolar environments. These are excellent choices for reaction media where the acyl chloride is a reactant. |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble to Highly Soluble | These solvents offer favorable dipole-dipole interactions with the polar acyl chloride group without the risk of reaction. They are ideal for dissolution and workup procedures.[6][7] |
| Protic, Polar | Water, Methanol, Ethanol | Reactive / Immiscible | The compound will undergo rapid solvolysis (hydrolysis or alcoholysis). These solvents must be rigorously excluded from any process where the integrity of the acyl chloride is required.[3] |
| Protic, Weakly Nucleophilic | tert-Butanol | Slowly Reactive | Steric hindrance around the hydroxyl group slows the reaction rate compared to primary or secondary alcohols, but degradation will still occur over time. |
Part 2: A Validated Experimental Protocol for Quantitative Solubility Determination
Due to the compound's high reactivity with atmospheric moisture, standard gravimetric methods (i.e., evaporating the solvent from a saturated solution and weighing the residue) are prone to significant error. The residue would likely be a mixture of the target compound and its hydrolysis product.
A more trustworthy and self-validating approach involves quantifying the dissolved acyl chloride in a saturated solution via an indirect analytical method. The protocol described below utilizes a derivatization strategy: the reactive acyl chloride is converted into a stable, easily quantifiable derivative (an ester), which is then analyzed using High-Performance Liquid Chromatography (HPLC). This method avoids the pitfalls of analyzing the unstable parent compound directly.[8]
Workflow Diagram: Solubility Determination via Derivatization-HPLC
Caption: Workflow for solubility determination via derivatization-HPLC.
Step-by-Step Methodology
1. Preparation of Saturated Solution (Under Inert Atmosphere)
-
Rationale: Rigorous exclusion of atmospheric moisture is paramount to prevent premature hydrolysis of the analyte.
-
Procedure:
-
In a glovebox or under a steady stream of nitrogen, add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen anhydrous organic solvent in a screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solids, leaving a clear supernatant.
-
2. Derivatization of the Analyte
-
Rationale: The acyl chloride is converted to its corresponding methyl ester, a stable compound suitable for robust HPLC analysis. Anhydrous methanol is used as the derivatizing agent.
-
Procedure:
-
Prepare a "quench solution" consisting of anhydrous methanol with a catalytic amount of pyridine (e.g., 5 mL methanol + 50 µL pyridine) in a 10 mL volumetric flask.
-
Working quickly to minimize air exposure, carefully withdraw a small, precise volume of the clear supernatant (e.g., 100 µL) from the saturated solution using a calibrated micropipette.
-
Immediately dispense this aliquot into the quench solution in the volumetric flask. The reaction is nearly instantaneous.
-
Dilute the flask to the 10.0 mL mark with the HPLC mobile phase (e.g., acetonitrile/water mixture). This is the final sample for analysis.
-
3. HPLC Quantification
-
Rationale: A validated reverse-phase HPLC method is used to separate the methyl ester derivative from any potential interferences and quantify it accurately. A similar methodology can be applied to GC analysis.[9]
-
Procedure:
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 60:40 Acetonitrile:Water.
-
Detection: Monitor the UV absorbance at a wavelength where the methyl ester shows a strong response (e.g., 254 nm).
-
Calibration: Prepare a series of calibration standards of known concentrations using an authentic, purified sample of methyl 2-chloro-6-fluorobenzoate.
-
Analysis: Inject the prepared sample and the calibration standards. Integrate the peak area corresponding to the methyl ester derivative.
-
Calculation:
-
Determine the concentration of the methyl ester in the diluted sample using the calibration curve.
-
Use the dilution factor (100 µL into 10 mL = 100x dilution) to calculate the concentration of the ester in the original saturated supernatant.
-
Convert this concentration back to the concentration of this compound using the molar mass ratio. This final value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
-
Part 3: Critical Safety & Handling Protocols
This compound is a corrosive and combustible liquid that is highly sensitive to moisture.[2][10] Safe handling is imperative.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[11] All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition.[12] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
Incompatible Materials: Avoid contact with water, alcohols, bases, amines, and metals.[12]
-
Spill & Disposal: Absorb spills with an inert, dry material (e.g., sand or acid binder) and place in a sealed container for disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 79455-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
A-Z Guide to 2-Chloro-6-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis, 2-Chloro-6-fluorobenzoyl chloride has emerged as a pivotal building block, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern—a chlorine and a fluorine atom positioned ortho to the acyl chloride functionality—confers a distinct reactivity profile that is highly sought after by synthetic chemists. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of complex molecular architectures. The content herein is curated for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties and hazards is the bedrock of safe and effective laboratory practice. This compound is a corrosive liquid that requires careful handling in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79455-63-3 | [1][5] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.0 g/mol | [1] |
| Appearance | Clear, light pink liquid | [1] |
| Density | 1.43 g/mL | [1] |
| Refractive Index | n20D 1.53 | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Safety Information: This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[2][6] It is essential to consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols.[2][6] Always use in a fume hood and wear gloves, safety goggles, and a lab coat.[2][3]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dictated by the electronic interplay of its substituents. The chlorine and fluorine atoms are strongly electron-withdrawing, primarily through the inductive effect. This has two major consequences:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the halogens significantly increases the partial positive charge on the carbonyl carbon of the acyl chloride. This heightened electrophilicity makes it an excellent acylating agent, readily reacting with a wide range of nucleophiles.[1]
-
Ortho-Directing Effects: While the primary reactivity is at the acyl chloride group, the halogen substituents also influence any subsequent electrophilic aromatic substitution reactions on the benzene ring, directing incoming electrophiles to the positions ortho and para to them.
Below is a diagram illustrating the key electronic effects that govern the reactivity of the molecule.
Caption: Electronic effects enhancing the reactivity of this compound.
Key Applications in Synthesis
This compound is a versatile reagent employed in the synthesis of a diverse array of molecules.[1] Its primary applications lie in the formation of amide and ester bonds, which are fundamental linkages in many biologically active compounds.[1]
Synthesis of Pharmaceutical Intermediates
This building block is instrumental in the creation of various pharmaceutical agents, including anti-inflammatory drugs and central nervous system (CNS) therapeutics.[1][7] The presence of fluorine can enhance metabolic stability and the ability of a drug to cross the blood-brain barrier.[7]
Development of Agrochemicals
In the agrochemical industry, it serves as a key intermediate for producing modern herbicides and fungicides.[1] The unique substitution pattern can contribute to the efficacy and selectivity of the final active ingredient.
Friedel-Crafts Acylation
A classic application of acyl chlorides is the Friedel-Crafts acylation reaction, which forms a new carbon-carbon bond between the acyl group and an aromatic ring.[8][9] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds through the formation of a highly reactive acylium ion.[8][9]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
This protocol describes a general procedure for the acylation of benzene using this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or other aromatic substrate)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the mixture in an ice bath.
-
Substrate Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) and anhydrous benzene (1.2 equivalents) in anhydrous DCM.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of AlCl₃ in DCM over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates completion.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (2-chloro-6-fluorophenyl)(phenyl)methanone.
Caption: Workflow for a typical Friedel-Crafts acylation experiment.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its distinct electronic properties, stemming from the ortho-chloro and -fluoro substituents, make it an excellent acylating agent for a wide range of synthetic transformations. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The protocols and mechanistic insights provided serve as a practical resource for chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Note: A Comprehensive Guide to Amide Synthesis via the 2-Chloro-6-fluorobenzoyl Chloride Protocol
Abstract
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials. However, coupling sterically hindered or poorly nucleophilic substrates presents a significant synthetic challenge. This application note provides a detailed technical guide on the use of 2-chloro-6-fluorobenzoyl chloride as a highly efficient reagent for amide synthesis. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for constructing challenging amide linkages.
Introduction: The Challenge of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, often requiring harsh conditions that are incompatible with complex molecules. The most common strategy to overcome this is to "activate" the carboxylic acid by converting its hydroxyl group into a better leaving group.[1][2] Acyl chlorides, anhydrides, and active esters are classical activated intermediates that readily react with primary and secondary amines.[1][3]
This compound emerges as a particularly effective reagent in this context. The electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents significantly enhance the electrophilicity of the carbonyl carbon. This heightened reactivity makes it an exceptional coupling partner, especially for reactions involving weakly nucleophilic amines or sterically demanding substrates where other methods may fail.
Key Advantages of the this compound Protocol:
-
High Reactivity: The inductive effects of the halogen substituents polarize the carbonyl bond, making it highly susceptible to nucleophilic attack.
-
Overcoming Steric Hindrance: Its potent electrophilicity can drive reactions to completion even with bulky amines or acids.
-
Versatility: This reagent is a precursor and building block for a range of heterocyclic compounds and complex molecules crucial in drug discovery.[4][5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide using this compound proceeds via a classical nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final, stable amide product.[2] The base is crucial for scavenging the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Mechanism of amide formation using an acyl chloride.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Amides
This protocol describes a general procedure for the coupling of an amine with this compound.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]
-
DCM is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[5]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization, as appropriate for the product's physical properties.
Caption: General experimental workflow for amide synthesis.
Data and Troubleshooting
The high reactivity of this compound generally leads to high yields across a range of substrates.
Table 1: Representative Reaction Conditions and Expected Yields
| Amine Type | Substrate Example | Base (eq) | Time (h) | Typical Yield (%) | Notes |
| Primary Aliphatic | Benzylamine | TEA (1.2) | 2-3 | >90% | Reaction is typically fast and clean. |
| Secondary Aliphatic | Piperidine | TEA (1.2) | 2-4 | >85% | May require slightly longer reaction times. |
| Primary Aromatic | Aniline | DIPEA (1.5) | 4-6 | 75-85% | A less nucleophilic amine; may require a stronger, non-nucleophilic base like DIPEA. |
| Sterically Hindered | tert-Butylamine | DIPEA (1.5) | 6-12 | 60-75% | Longer reaction time and potentially gentle heating (40°C) may be necessary. |
Note: Yields are estimates and will vary based on substrate purity, scale, and purification efficiency.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) acyl chloride. 2. Wet solvent or reagents. 3. Insufficient base. | 1. Use fresh or newly opened acyl chloride. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Ensure at least 1 equivalent of base is used to neutralize HCl byproduct. |
| Incomplete Reaction | 1. Poorly nucleophilic amine. 2. Steric hindrance. 3. Insufficient reaction time. | 1. Switch to a stronger, non-nucleophilic base (e.g., DIPEA). 2. Gently heat the reaction (e.g., to 40°C) and/or increase reaction time. |
| Multiple Side Products | 1. Reaction temperature too high. 2. Diacylation of primary amine. | 1. Maintain 0°C during the addition of the acyl chloride. 2. Use a slight excess of the amine relative to the acyl chloride instead of the reverse. |
Applications in Research and Development
The robust nature of this protocol makes it highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. 2-Chloro-6-fluorobenzoyl derivatives are key structural motifs in various biologically active compounds.
-
Drug Discovery: This method is ideal for synthesizing novel scaffolds for screening. For instance, it can be used to create libraries of substituted benzamides, which are a common feature in many marketed drugs. The unique substitution pattern of the reagent can lead to novel benzodiazepine analogs or other heterocyclic systems with potentially improved therapeutic properties.[5]
-
Peptide Synthesis: While specialized coupling reagents are common in peptide synthesis, highly reactive acyl chlorides can be advantageous for coupling sterically hindered or epimerization-prone amino acids where standard methods are sluggish.[6][7] Careful control of stoichiometry and temperature is essential to prevent side reactions.
-
Agrochemicals: The synthesis of potent fungicides and pesticides often involves the creation of robust amide linkages, making this an important tool in agrochemical research and development.[4]
Conclusion
The this compound protocol offers a powerful and reliable method for the synthesis of amides. Its heightened reactivity, driven by the electronic properties of the halogen substituents, makes it particularly suitable for challenging couplings involving unreactive or sterically hindered substrates. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can effectively leverage this reagent to accelerate the synthesis of complex molecular targets in drug discovery, peptide chemistry, and materials science.
References
Application Notes and Protocols for 2-Chloro-6-fluorobenzoyl Chloride in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Sterically Hindered and Difficult Peptide Couplings
The synthesis of complex peptides, particularly those containing sterically hindered, N-methylated, or other non-canonical amino acids, presents a significant challenge in medicinal chemistry and drug development. Standard peptide coupling reagents, such as carbodiimides (DCC, EDC) and uronium/phosphonium salts (HATU, HBTU), can be inefficient in these cases, leading to low yields, epimerization, and incomplete reactions.[1][2] In such demanding scenarios, the use of more reactive acylating agents is often necessary to drive the reaction to completion.
This document provides a detailed guide to the application of 2-Chloro-6-fluorobenzoyl chloride as a potent activating agent for carboxylic acids in challenging peptide coupling reactions. While direct, widespread literature on this specific reagent is emerging, its utility can be extrapolated from the well-established principles of using acid chlorides for the formation of amide bonds in difficult contexts.[3][4] The electronic properties imparted by the ortho-chloro and ortho-fluoro substituents enhance the electrophilicity of the carbonyl carbon, making it a powerful tool for coupling unreactive or bulky amine and carboxylic acid partners.
This guide will detail the mechanistic rationale, provide a comprehensive protocol for its use, and discuss the critical parameters for successful and stereochemically intact peptide synthesis.
Mechanism of Action: The Acyl Chloride Advantage
The fundamental principle behind using this compound lies in the in situ formation of a highly reactive mixed anhydride intermediate from the N-protected amino acid. This circumvents the often sluggish activation step seen with standard coupling reagents. The subsequent nucleophilic attack by the amine component of the peptide chain proceeds rapidly.
The reaction mechanism can be delineated into two key stages:
-
Formation of the Mixed Anhydride: The N-protected amino acid, acting as a nucleophile, attacks the highly electrophilic carbonyl of this compound. This is typically facilitated by a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), to neutralize the HCl byproduct.[4] The result is a highly activated mixed anhydride.
-
Nucleophilic Acyl Substitution: The free amine of the second amino acid or peptide fragment then attacks the amino acid carbonyl of the mixed anhydride. The 2-chloro-6-fluorobenzoate moiety is an excellent leaving group, facilitating the rapid formation of the desired peptide bond.
This approach is conceptually similar to the use of Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which also generates an acid chloride in situ under neutral conditions to facilitate difficult couplings.[5][6]
Visualizing the Mechanism
Caption: Mechanism of peptide coupling via a mixed anhydride.
Advantages and Strategic Applications
The primary advantage of this method is its high reactivity, making it suitable for:
-
Sterically Hindered Couplings: Coupling of α,α-disubstituted amino acids or N-alkylated amino acids where standard methods fail.[7]
-
Poorly Nucleophilic Amines: Acylating aniline derivatives or other electron-deficient amines.
-
Rapid Couplings: The reaction kinetics are often significantly faster than carbodiimide-mediated couplings.
However, this high reactivity necessitates careful control to mitigate potential side reactions, most notably racemization . The highly activated nature of the intermediate can increase the acidity of the α-proton of the activated amino acid, leading to epimerization.[8][9] Therefore, precise control of temperature and base stoichiometry is critical.
Experimental Protocol: Coupling of a Hindered Amino Acid
This protocol describes a general procedure for the coupling of Fmoc-N-Me-Val-OH to a resin-bound peptide. Note: This is a foundational protocol and may require optimization based on the specific substrates.
Materials and Reagents
-
Fmoc-N-Me-Val-OH (1.5 eq)
-
Peptide-Resin with free N-terminal amine (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (3.0 eq) or Diisopropylethylamine (DIEA)
-
Nitrogen or Argon atmosphere
Workflow Visualization
Caption: Step-by-step workflow for the coupling reaction.
Step-by-Step Methodology
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes in a suitable reaction vessel.
-
Activation (Mixed Anhydride Formation):
-
In a separate flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-N-Me-Val-OH (1.5 eq) in anhydrous DCM.
-
Cool the solution to -20 °C using a cryo-cooler or a dry ice/acetone bath.
-
Add anhydrous pyridine (3.0 eq).
-
Slowly, add this compound (1.5 eq) dropwise. The solution may become cloudy.
-
Stir the mixture at -20 °C for 20-30 minutes to allow for the complete formation of the mixed anhydride.
-
-
Coupling Reaction:
-
Drain the DCM from the swollen peptide-resin.
-
Transfer the cold mixed anhydride solution from Step 2 to the reaction vessel containing the resin.
-
Allow the reaction to proceed, letting the temperature slowly rise to 0 °C over 2 hours. Maintain the reaction at 0 °C for an additional 1-2 hours.
-
-
Monitoring and Work-up:
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue), the reaction is incomplete and may require additional time.
-
Once the reaction is complete, quench any remaining activated species by adding a small amount of a scavenger amine like N,N-dimethylethylenediamine.
-
Filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and Methanol (3x) to remove all soluble byproducts and excess reagents.
-
Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle.
-
Data Presentation: A Comparative Overview
The choice of coupling reagent is critical and depends on the specific peptide sequence. The following table provides a comparative summary of this compound versus standard reagents for a model "difficult" coupling (e.g., Aib-Aib dipeptide synthesis).
| Parameter | This compound | HATU / DIEA | DCC / HOBt |
| Reactivity | Very High | High | Moderate |
| Typical Reaction Time | 1-4 hours | 2-12 hours | 12-24 hours |
| Yield (Hindered Coupling) | Potentially >95% | 70-90% | <50% |
| Racemization Risk | Moderate to High (temp. dependent) | Low to Moderate | Low |
| Key Byproducts | 2-Chloro-6-fluorobenzoic acid | Tetramethylurea, HOAt | Dicyclohexylurea (DCU) |
| Solubility of Byproducts | Soluble in organic solvents | Soluble | Insoluble (filtration required) |
| Ideal Application | Sterically demanding couplings, N-alkylated amino acids | General purpose, difficult couplings | Standard solution-phase synthesis |
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis when using this highly reactive method, the following validation steps are crucial:
-
Racemization Analysis: After cleavage of a test peptide from the resin, analyze the product by chiral HPLC or GC to quantify the level of epimerization. This is the most critical validation step.
-
Purity Assessment: Use RP-HPLC and Mass Spectrometry (LC-MS) to confirm the identity and purity of the final peptide product.
-
Control Experiments: For a new or particularly challenging coupling, run a parallel synthesis using a standard reagent like HATU. This provides a benchmark for yield and purity, justifying the use of the more reactive acyl chloride method.[1]
Conclusion
This compound represents a powerful, albeit aggressive, option for peptide synthesis when conventional methods fall short. Its enhanced reactivity, driven by the electron-withdrawing effects of its halogen substituents, can overcome the steric and electronic barriers inherent in difficult coupling reactions. However, this reactivity must be carefully managed through strict control of temperature and stoichiometry to minimize the risk of racemization. By following the detailed protocols and validation procedures outlined in this guide, researchers can effectively leverage this reagent to access complex and novel peptide structures that are otherwise difficult to synthesize.
References
- 1. reddit.com [reddit.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
Application Note & Protocol: Synthesis of N-Benzyl-2-chloro-6-fluorobenzamide via the Schotten-Baumann Reaction
Abstract
This document provides a comprehensive experimental protocol for the synthesis of N-substituted amides using the Schotten-Baumann reaction. Specifically, it details the procedure for the acylation of benzylamine with 2-Chloro-6-fluorobenzoyl chloride. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines. The robust nature of the Schotten-Baumann reaction, particularly its tolerance to aqueous conditions, makes it a cornerstone of amide synthesis.[1][2]
Introduction: The Schotten-Baumann Reaction in Modern Synthesis
The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a powerful and versatile method for synthesizing amides from amines and acyl chlorides, or esters from alcohols and acyl chlorides.[1][3] The reaction is typically conducted in the presence of a base, which serves two critical functions: neutralizing the hydrochloric acid byproduct and, in some cases, generating a more potent nucleophile.[4][5]
The classic "Schotten-Baumann conditions" refer to a two-phase solvent system, typically consisting of water and an immiscible organic solvent like dichloromethane or diethyl ether.[1] The aqueous phase contains the base (e.g., sodium hydroxide), which efficiently neutralizes the generated HCl, preventing the protonation and deactivation of the starting amine.[5][6] The organic phase dissolves the amine and acyl chloride, where the reaction takes place, often at the interface of the two layers.
This protocol focuses on the use of this compound, a substituted acyl chloride whose resulting amide products are of significant interest in the development of new pharmaceutical and agrochemical agents. The electronic and steric effects of the ortho-substituents (Cl and F) can influence reactivity and the biological profile of the final amide product.
Reaction Principle and Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[4][7]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., hydroxide ion) present in the reaction medium. This step is crucial as it neutralizes the product and prevents the protonation of the unreacted starting amine by the generated HCl.[5]
The overall reaction is driven to completion by the neutralization of the HCl byproduct, effectively removing it from the equilibrium.[8]
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental procedure, from initial setup to final product analysis.
Caption: Experimental workflow for the Schotten-Baumann synthesis.
Materials and Equipment
Chemicals & Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Notes |
| This compound | 79455-63-3 | 193.00 | Major Supplier | Corrosive, lachrymator. Handle in fume hood. |
| Benzylamine | 100-46-9 | 107.15 | Major Supplier | Corrosive, toxic. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Major Supplier | Volatile, suspected carcinogen. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Major Supplier | Corrosive. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Major Supplier | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Major Supplier | |
| Sodium Chloride (NaCl) | 7649-15-8 | 58.44 | Major Supplier | For brine solution. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Major Supplier | For drying. |
| Ethanol, Reagent Grade | 64-17-5 | 46.07 | Major Supplier | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | In-house |
Equipment
-
Magnetic stir plate and stir bars
-
Round-bottom flasks (100 mL, 250 mL)
-
Separatory funnel (250 mL)
-
Ice bath
-
Graduated cylinders and beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware and consumables (syringes, needles, spatulas)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
MANDATORY SAFETY PRECAUTIONS
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[9] It is also a lachrymator (a substance that irritates the eyes and causes tears).[10] Avoid inhalation of vapors and contact with skin and eyes. Handle with extreme care.
-
Acyl Chlorides (General): Acyl chlorides react violently with water, alcohols, and amines.[11][12] They release corrosive HCl gas upon hydrolysis. All glassware must be dry, and the reagent should be protected from atmospheric moisture.
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive. Handle with care to avoid skin and eye contact. The preparation of NaOH solutions is exothermic.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure all operations are conducted in a fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact) when handling these chemicals.[9][13]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[9] Have sodium bicarbonate available to neutralize acid spills.
Detailed Experimental Protocol
This protocol describes the synthesis of N-benzyl-2-chloro-6-fluorobenzamide on a 10 mmol scale.
Reagent Preparation
-
10% (w/v) NaOH Solution: Carefully dissolve 10 g of NaOH pellets in 90 mL of deionized water in a beaker, stirring until fully dissolved. Note: This process is exothermic; cool the solution in a water bath if necessary.
-
Amine Solution: In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10 mmol, 1.0 eq) in 20 mL of dichloromethane (DCM).
Reaction Procedure
-
To the flask containing the benzylamine solution, add 25 mL of the prepared 10% NaOH solution.
-
Place the flask in an ice bath and begin vigorous stirring with a magnetic stir bar. The mixture will be biphasic.
-
Slowly add this compound (1.93 g, 10 mmol, 1.0 eq) to the rapidly stirring mixture dropwise via syringe over 10-15 minutes.
-
Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and to minimize the competing hydrolysis of the acyl chloride by the aqueous base.[8] Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which facilitates the reaction.[14]
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue to stir the reaction vigorously for 1-2 hours. A white precipitate (the product) will typically form in the organic layer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up and Product Isolation
-
Transfer the entire reaction mixture to a 250 mL separatory funnel.
-
Separate the layers. Collect the bottom organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
25 mL of 1 M HCl (to remove any unreacted benzylamine).
-
25 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities).
-
25 mL of brine (saturated NaCl solution) (to begin the drying process).
-
Self-Validation Note: During the NaHCO₃ wash, be sure to vent the separatory funnel frequently to release CO₂ gas pressure.
-
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, then filter the drying agent.
-
Remove the DCM solvent using a rotary evaporator to yield the crude product, typically as a white or off-white solid.
Purification and Characterization
-
Recrystallization: Purify the crude solid by recrystallization. A common solvent system for this type of amide is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol, then slowly add water until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Filter the purified crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization:
-
Determine the melting point of the purified solid.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of N-benzyl-2-chloro-6-fluorobenzamide.
-
Calculate the final yield.
-
Data Summary and Expected Results
The following table outlines the stoichiometry for the described reaction.
| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | C₇H₃Cl₂FO | 193.00 | 1.93 | 10.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 1.07 | 10.0 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 2.5 | 62.5 | 6.25 |
| Product (Theoretical Yield) | C₁₄H₁₁ClFNO | 263.70 | 2.64 | 10.0 | - |
-
Expected Yield: Yields for this reaction are typically high, often in the range of 80-95%, depending on the purity of reagents and precision of the technique.
-
Appearance: The final product, N-benzyl-2-chloro-6-fluorobenzamide, is expected to be a white crystalline solid.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. download.basf.com [download.basf.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-6-fluorobenzoyl Chloride in Modern Heterocyclic Synthesis
Introduction: In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. Among the myriad of building blocks available to the synthetic chemist, 2-chloro-6-fluorobenzoyl chloride has emerged as a particularly versatile and powerful reagent. Its unique electronic and steric properties, stemming from the ortho-chloro and ortho-fluoro substituents, offer a gateway to a diverse range of complex heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on scientifically-grounded protocols and the underlying chemical principles that drive its utility.
The Unique Reactivity of this compound
The synthetic potential of this compound is primarily dictated by the interplay of its three functional groups: the highly reactive acyl chloride, and the two ortho-halogens. The fluorine and chlorine atoms exert strong electron-withdrawing inductive effects, enhancing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack. Simultaneously, their steric bulk influences the conformation of the molecule and can direct the course of cyclization reactions. This combination of electronic activation and steric influence allows for a degree of control and specificity in reactions that is often difficult to achieve with less substituted benzoyl chlorides.
A key feature of this reagent is its role in "build and functionalize" strategies. The initial acylation reaction is typically straightforward, but the real synthetic value lies in the subsequent manipulation of the chloro and fluoro substituents. The chloro group, in particular, is often retained in the heterocyclic product as a handle for further functionalization, such as cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Application I: Synthesis of Bioactive 1,4-Benzoxazepine Derivatives
The 1,4-benzoxazepine core is a prominent scaffold in centrally active pharmaceuticals, including antidepressants and antipsychotics. The synthesis of these seven-membered rings can be efficiently achieved using this compound as a key starting material.
Reaction Rationale and Mechanism:
The synthesis commences with the N-acylation of a suitably substituted 2-aminophenol with this compound. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The choice of base and solvent is critical in this step. A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, generating a potent nucleophile. The subsequent intramolecular attack of the resulting phenoxide onto the electron-deficient aromatic ring, activated by the ortho-fluoro and para-nitro (if present) groups, leads to the formation of the seven-membered ring. The fluorine atom is the preferred leaving group over chlorine in this SNAr reaction due to its greater ability to stabilize the transient Meisenheimer complex.
Experimental Protocol: Synthesis of a 1,4-Benzoxazepine Derivative
Step 1: N-Acylation of 2-Aminophenol
-
To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM (5 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2-hydroxyphenyl)-2-chloro-6-fluorobenzamide intermediate.
Step 2: Intramolecular Cyclization
-
To a solution of the N-(2-hydroxyphenyl)-2-chloro-6-fluorobenzamide intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/mmol) under a nitrogen atmosphere, add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired 1,4-benzoxazepine derivative.
Workflow Diagram
Application Notes and Protocols for Acylations using 2-Chloro-6-fluorobenzoyl Chloride
Introduction: Navigating the Challenges of a Sterically Encumbered Acylating Agent
2-Chloro-6-fluorobenzoyl chloride is a key synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from the unique substitution pattern on the aromatic ring, which imparts specific electronic and conformational properties to the target molecules. However, the very features that make it valuable—the ortho-substituents—also present significant challenges in its application. The chlorine and fluorine atoms create considerable steric hindrance around the carbonyl group and electronically influence its reactivity.
This guide provides a comprehensive overview of the stoichiometric and conditional considerations for successfully employing this compound in two major classes of acylation reactions: the Lewis acid-catalyzed Friedel-Crafts acylation of aromatic compounds and the base-mediated N- and O-acylation of amines and alcohols. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot effectively, and adapt these protocols to novel substrates.
Part 1: Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the synthesis of aryl ketones.[1] When using a sterically hindered agent like this compound, careful optimization of the catalyst, stoichiometry, and solvent is paramount for achieving acceptable yields.
Mechanistic Considerations: Overcoming Steric and Electronic Hurdles
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a strong Lewis acid, typically aluminum trichloride (AlCl₃).[2] This ion is then attacked by the π-electron system of an aromatic ring.[3]
The ortho-substituents on this compound introduce two primary challenges:
-
Steric Hindrance: The bulky chlorine and fluorine atoms can impede the approach of the Lewis acid to the carbonyl oxygen and the subsequent attack by the aromatic substrate. This often necessitates more forcing conditions (e.g., higher temperatures or stronger Lewis acids) to drive the reaction forward.
-
Electronic Effects: The electron-withdrawing nature of the halogens can influence the stability and reactivity of the resulting acylium ion.
A critical feature of Friedel-Crafts acylation is that the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[4] This complex deactivates the product ring towards further acylation, preventing polysubstitution—a significant advantage over Friedel-Crafts alkylation.[4] However, it also means that the Lewis acid is not truly a catalyst but a reagent that must be used in stoichiometric or even excess amounts.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Stoichiometry and Reaction Parameters
The molar ratios of reactants are a critical determinant of success. Due to the formation of the product-catalyst complex, a minimum of one equivalent of the Lewis acid is required for every equivalent of acyl chloride.[4] In practice, using a slight excess (1.1 to 1.3 equivalents) of the Lewis acid is common to compensate for any impurities or atmospheric moisture. The aromatic substrate is typically used in excess when it is an inexpensive liquid (e.g., benzene or toluene) to serve as the solvent, or in slight excess (1.1 to 1.5 equivalents) if it is a solid.
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Substrate (Arene) | Lewis Acid Catalyst | Stoichiometry (Arene:Acyl Chloride:Catalyst) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Toluene | AlCl₃ | 5 : 1 : 1.2 | Toluene | 80-100 | 4-8 | 75-85 |
| Anisole | FeCl₃ | 1.2 : 1 : 1.3 | Dichloromethane (DCM) | 0 to 25 | 2-4 | 80-90 |
| Naphthalene | AlCl₃ | 1.1 : 1 : 1.2 | Nitrobenzene | 25-40 | 6-12 | 60-70 |
| Benzene | AlCl₃ | 10 : 1 : 1.1 | Benzene | 60-80 | 3-6 | 70-80 |
Causality Note: For highly activated arenes like anisole, a milder Lewis acid such as ferric chloride (FeCl₃) can be sufficient and may prevent side reactions.[2] For less reactive or solid substrates like naphthalene, a more polar solvent like nitrobenzene may be required to ensure solubility of the reaction intermediates and complexes, though this can favor the thermodynamically more stable product.[5][6]
Detailed Experimental Protocol: Acylation of Anisole
This protocol describes the synthesis of (2-chloro-6-fluorophenyl)(4-methoxyphenyl)methanone.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Charge: To the flask, add anhydrous AlCl₃ (1.3 equivalents). Carefully add anhydrous DCM to create a slurry.
-
Cooling: Cool the slurry to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.2 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or column chromatography on silica gel.
Part 2: N- and O-Acylation of Amines and Alcohols
The acylation of nucleophiles such as amines and alcohols with this compound proceeds through a nucleophilic acyl substitution mechanism. The most common method for this transformation is the Schotten-Baumann reaction, which utilizes a base to neutralize the HCl byproduct, driving the reaction to completion.[7][8]
Mechanistic Overview and Key Parameters
The reaction involves the direct attack of the nucleophile (the lone pair on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[9]
The choice of base and solvent system is critical:
-
Aqueous Base (NaOH): Often used in a biphasic system (e.g., water/DCM). The base remains in the aqueous phase to neutralize the HCl, while the reactants and product stay in the organic phase.[8] This is effective but carries the risk of hydrolyzing the acyl chloride.
-
Organic Base (Pyridine, Triethylamine): Used in an anhydrous organic solvent (e.g., DCM, THF). The base acts as both an acid scavenger and, in the case of pyridine, a potential nucleophilic catalyst.[7] This method avoids hydrolysis but requires careful drying of all reagents and glassware.
Caption: Mechanism of N- or O-Acylation.
Detailed Experimental Protocol: N-Acylation of Benzylamine
This protocol describes the synthesis of N-benzyl-2-chloro-6-fluorobenzamide under anhydrous conditions.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Initial Charge: Dissolve benzylamine (1.0 equivalent) and pyridine or Et₃N (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC. A precipitate of pyridinium or triethylammonium hydrochloride will form.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude amide is often a solid and can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.
Caption: General Experimental Workflow for Acylation Reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Lewis acid (Friedel-Crafts).2. Deactivated aromatic substrate (Friedel-Crafts).3. Insufficiently nucleophilic amine/alcohol.4. Steric hindrance is too great. | 1. Use fresh, anhydrous Lewis acid. Open a new bottle if necessary.2. Use a stronger Lewis acid or more forcing conditions (higher temp).3. Use a stronger base or a catalytic amount of DMAP for O-acylations.4. Increase reaction temperature and time. |
| Multiple Products | 1. Isomer formation (ortho/para) in Friedel-Crafts.2. Polysubstitution (unlikely but possible).3. Side reactions due to high temperature. | 1. Solvent choice can influence regioselectivity. Analyze product mixture carefully and optimize separation.2. Ensure at least a 1:1 molar ratio of Lewis acid to acyl chloride.3. Run the reaction at a lower temperature for a longer period. |
| Hydrolysis of Acyl Chloride | 1. Presence of water in reagents or glassware.2. Using aqueous workup conditions that are too harsh or slow. | 1. Use flame-dried glassware and anhydrous solvents/reagents.2. For N/O-acylations, prefer anhydrous conditions with an organic base. During workup, perform washes efficiently. |
| Low Yield After Workup | 1. Product is partially water-soluble.2. Incomplete extraction from the aqueous layer. | 1. Back-extract the aqueous layers with fresh organic solvent.2. Ensure pH is correct during washes to keep the product neutral. Use brine for the final wash to reduce solubility in the aqueous phase. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of N-Substituted Benzamides
Introduction: The Enduring Importance of the Amide Bond
The N-substituted benzamide moiety is a cornerstone in medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional polymers underscores the critical importance of robust and versatile synthetic methodologies for its construction.[1][2] Amide bonds, in general, are kinetically stable yet can be formed under relatively mild conditions, making them ideal linkers in complex molecular architectures. This guide provides an in-depth exploration of the most reliable and commonly employed methods for the laboratory-scale synthesis of N-substituted benzamides, offering not just procedural steps but also the underlying mechanistic principles to empower researchers to adapt and troubleshoot their synthetic routes effectively.
Methodology 1: The Classic Schotten-Baumann Reaction
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction remains a highly relevant and widely used method for acylating amines and alcohols.[3][4] It is a condensation reaction where an amine (primary or secondary) reacts with an acyl chloride or anhydride in the presence of a base to form an amide.[3]
Causality Behind the Method: The Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This initial attack forms a tetrahedral intermediate.[3][4][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[3][6]
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (typically aqueous sodium hydroxide) to yield the final N-substituted benzamide product. The base also serves the crucial role of neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Visualizing the Schotten-Baumann Mechanism
Caption: Mechanism of the Schotten-Baumann Reaction.
Detailed Laboratory Protocol: Synthesis of N-Benzylaniline
This protocol details the synthesis of N-benzylaniline from aniline and benzoyl chloride.
Materials:
-
Aniline (2.6 g, 2.5 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)
-
Benzoyl chloride (4.3 g, 3.5 mL)
-
Ice bath
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a 100 mL Erlenmeyer flask, combine 2.6 g of aniline with 25 mL of 10% aqueous NaOH solution.[7]
-
Cool the mixture in an ice bath with gentle stirring.
-
Slowly add 3.5 mL of benzoyl chloride dropwise to the stirred mixture over approximately 10 minutes. It is crucial to add the benzoyl chloride portion-wise with vigorous shaking or stirring after each addition to control the exothermic reaction.[7]
-
After the complete addition of benzoyl chloride, stopper the flask and shake it vigorously for an additional 15-20 minutes. A white precipitate of the benzoyl derivative should form.[7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the pure N-benzylaniline.
-
Dry the purified crystals, weigh them, and determine the melting point.
Self-Validation: The success of the reaction is indicated by the formation of a precipitate. Purity can be confirmed by a sharp melting point and spectroscopic analysis (NMR, IR).
Methodology 2: Amide Synthesis via Coupling Reagents
While the Schotten-Baumann reaction is effective, the use of highly reactive acyl chlorides can be a limitation for substrates with sensitive functional groups. Modern amide synthesis often relies on coupling reagents that activate the carboxylic acid in situ, allowing for milder reaction conditions.[8][9]
Common Coupling Reagents and Their Mechanisms
Two of the most prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to racemization. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the amide with a lower risk of epimerization.[10]
-
Uronium/Aminium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it ideal for challenging couplings.[10] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine to yield the desired amide.[10]
Visualizing the General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Detailed Laboratory Protocol: EDC/HOBt Mediated Synthesis of N-(4-bromophenyl)benzamide
This protocol is adapted from general procedures for EDC/HOBt couplings.[8][9]
Materials:
-
Benzoic acid (1.0 eq)
-
4-Bromoaniline (1.0 eq)
-
EDC (1.0 eq)
-
HOBt (0.1 eq, catalytic)
-
DMAP (1.0 eq)
-
Acetonitrile (AcCN) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment
Procedure:
-
To a stirred solution of 4-bromoaniline (1.0 equiv) in acetonitrile, add benzoic acid (1.2 equiv).
-
To this mixture, add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).[8]
-
Stir the resulting mixture at room temperature (23 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.[9]
-
Characterize the final product by NMR and mass spectrometry. For N-(4-bromophenyl)benzamide, the expected ¹H NMR signals would include aromatic protons and a characteristic amide N-H singlet. The mass spectrum should show the correct molecular ion peak.[1]
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Schotten-Baumann | Benzoyl Chloride, Amine, Aqueous Base (e.g., NaOH) | Biphasic, Room Temperature | Inexpensive reagents, simple procedure, high yields for many substrates. | Use of corrosive and water-sensitive acyl chlorides, not suitable for acid-sensitive substrates.[12] |
| EDC/HOBt Coupling | Benzoic Acid, Amine, EDC, HOBt, Organic Base (e.g., DIPEA) | Anhydrous organic solvent (e.g., DMF, DCM), 0°C to RT | Milder conditions, avoids acyl chlorides, water-soluble byproducts are easily removed.[10] | EDC can be a sensitizer, potential for side reactions if not controlled. |
| HATU Coupling | Benzoic Acid, Amine, HATU, Non-nucleophilic base (e.g., DIPEA) | Anhydrous organic solvent (e.g., DMF), 0°C to RT | High reactivity, fast reaction times, low racemization, effective for sterically hindered substrates.[10] | More expensive than other reagents, potential thermal hazards on a large scale.[13] |
Purification and Characterization
Post-synthesis, purification is typically achieved through recrystallization or silica gel column chromatography.[1][14] The identity and purity of the synthesized N-substituted benzamides are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR, the amide N-H proton typically appears as a broad singlet. The chemical shifts of the aromatic protons provide information about the substitution pattern.[15][16][17] In ¹³C NMR, the carbonyl carbon of the amide is a key diagnostic signal.[15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the desired product.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretch for the amide carbonyl group and an N-H stretch for secondary amides.
Safety and Handling Precautions
-
Acyl Chlorides: Benzoyl chloride and other acyl chlorides are corrosive, lachrymatory, and react violently with water.[12][14] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18][19][20]
-
Amines: Many amines are toxic and can be corrosive. Handle with care and appropriate PPE.
-
Coupling Reagents: While generally safer than acyl chlorides, coupling reagents like EDC can be sensitizers. HATU has been reported to have potential thermal hazards, especially on a larger scale.[13]
-
Solvents: Use anhydrous solvents for coupling reactions and handle flammable organic solvents with appropriate precautions, avoiding sources of ignition.[19]
Conclusion
The synthesis of N-substituted benzamides is a well-established field with a variety of reliable methods at the disposal of the modern chemist. The choice between the classic Schotten-Baumann reaction and modern coupling reagents will depend on the specific substrate, scale, and functional group tolerance required. By understanding the mechanisms and procedural nuances detailed in these application notes, researchers can confidently and efficiently synthesize a wide range of N-substituted benzamides for their scientific endeavors.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.dk [fishersci.dk]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. reddit.com [reddit.com]
- 14. scribd.com [scribd.com]
- 15. journals.co.za [journals.co.za]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. fishersci.com [fishersci.com]
- 19. chemos.de [chemos.de]
- 20. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
Catalytic methods for reactions involving 2-Chloro-6-fluorobenzoyl chloride
An In-Depth Guide to Catalytic Methodologies for 2-Chloro-6-fluorobenzoyl Chloride
Introduction
This compound is a pivotal chemical intermediate, distinguished by its sterically hindered and electronically modified aromatic ring. This unique substitution pattern makes it a valuable building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The reactivity of the acyl chloride functional group allows for a variety of transformations, primarily the formation of new carbon-carbon and carbon-nitrogen bonds. However, the ortho chloro and fluoro substituents present significant steric and electronic challenges, necessitating the use of advanced catalytic methods to achieve high efficiency, selectivity, and yield.
This guide provides an in-depth exploration of key catalytic reactions involving this compound. Moving beyond simple stoichiometric processes, we will delve into the mechanisms, catalyst systems, and optimized protocols for Friedel-Crafts acylation, palladium-catalyzed cross-coupling, and catalytic amidation. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, field-proven protocols required for successful synthesis.
Catalytic Friedel-Crafts Acylation: Synthesis of Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming a C-C bond between an aromatic ring and an acyl group, producing aryl ketones.[1][2][3] Traditionally, this reaction requires a stoichiometric amount of a strong Lewis acid like aluminum chloride (AlCl₃), which leads to significant waste and often harsh reaction conditions.[4] Modern catalytic methods, however, offer a greener and more efficient alternative.
Mechanism and Catalyst Evolution
The reaction proceeds via the generation of a highly electrophilic acylium ion.[3][5] A Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic ring.[6][7]
While AlCl₃ is effective, its moisture sensitivity and the formation of a stable complex with the product ketone necessitate its use in greater than stoichiometric amounts.[4] The search for more sustainable catalysts has led to the adoption of metal triflates, such as Bismuth(III) triflate (Bi(OTf)₃). Bi(OTf)₃ is a water-stable Lewis acid that can be used in truly catalytic amounts (1-10 mol%), demonstrating significantly higher activity than many other metal triflates and making it a superior choice for greener acylation processes.[8][9][10]
Caption: Mechanism of Bi(OTf)₃-catalyzed Friedel-Crafts acylation.
Application Protocol 1.1: Bi(OTf)₃-Catalyzed Acylation of Anisole
This protocol describes the efficient acylation of anisole, an activated aromatic compound, using a catalytic quantity of Bismuth(III) triflate.
Materials:
-
This compound
-
Anisole
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Nitromethane (CH₃NO₂)
-
Dichloromethane (DCM) for workup
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for Bi(OTf)₃-catalyzed Friedel-Crafts acylation.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anisole (1.0 eq) and anhydrous nitromethane.
-
Add this compound (1.2 eq) to the solution and stir.
-
Add Bismuth(III) triflate (0.10 eq, 10 mol%) to the mixture.
-
Heat the reaction mixture to 60°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl ketone.
Data Summary:
| Parameter | Value | Rationale |
| Substrate Ratio | 1.2 eq Acyl Chloride | Ensures complete consumption of the limiting reagent (anisole). |
| Catalyst Loading | 10 mol% Bi(OTf)₃ | Provides efficient catalysis while remaining cost-effective.[9] |
| Solvent | Anhydrous Nitromethane | A polar solvent that facilitates the reaction; must be anhydrous. |
| Temperature | 60°C | Provides sufficient thermal energy to drive the reaction efficiently. |
| Typical Yield | >90% | High yields are expected for activated substrates like anisole.[9] |
Trustworthiness Insights:
-
Moisture is Critical: Although Bi(OTf)₃ is water-stable, the acyl chloride is not. Ensure all glassware is dry and use anhydrous solvents for optimal results.
-
Substrate Scope: This catalytic system is most effective for activated or moderately deactivated aromatic rings. Highly electron-deficient arenes may require harsher conditions or fail to react.
Palladium-Catalyzed Acylative Suzuki-Miyaura Cross-Coupling
Beyond Friedel-Crafts chemistry, the acyl chloride functionality can be leveraged in powerful palladium-catalyzed cross-coupling reactions. The acylative Suzuki-Miyaura coupling enables the synthesis of unsymmetrical ketones by forming a C(sp²)-C(acyl) bond between an arylboronic acid and the acyl chloride.[11][12] This method provides a highly versatile route to complex ketones that are otherwise difficult to access.
Catalytic Cycle and System Design
The reaction follows the general mechanism for Suzuki couplings, adapted for an acyl electrophile.[13]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the acyl chloride, forming a Pd(II) acyl complex. This is often the rate-limiting step.
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The acyl and aryl groups couple, and the desired ketone is eliminated, regenerating the active Pd(0) catalyst.
The success of this reaction, especially with a sterically demanding substrate like this compound, hinges on the catalyst system. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) is crucial.[13][14] These ligands promote the challenging oxidative addition step and stabilize the catalytic species throughout the cycle.
Caption: Catalytic cycle for acylative Suzuki-Miyaura cross-coupling.
Application Protocol 2.1: Synthesis of (2-Chloro-6-fluorophenyl)(phenyl)methanone
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Seal the flask, and purge thoroughly with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium precursor (Pd(OAc)₂, 2 mol%) and the ligand (SPhos, 4 mol%).
-
Add anhydrous, degassed toluene via syringe. The solvent should be sparged with N₂ or Ar for at least 30 minutes prior to use.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Parameter | Value | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Common, air-stable Pd(II) precursor that is reduced in situ. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich Buchwald ligand essential for activating the acyl chloride.[13][14] |
| Base | K₃PO₄ (3.0 eq) | Strong base required for the transmetalation step.[14] |
| Solvent | Anhydrous, Degassed Toluene | A non-polar solvent suitable for Suzuki couplings; degassing prevents catalyst oxidation. |
| Temperature | 100°C | Elevated temperature is necessary to drive the reaction, especially the oxidative addition. |
Trustworthiness Insights:
-
Inert Atmosphere is Non-Negotiable: The Pd(0) catalyst is highly sensitive to oxygen. Rigorous exclusion of air by using proper Schlenk techniques and degassed solvents is paramount to prevent catalyst decomposition and homocoupling of the boronic acid.[14]
-
Base and Boronic Acid Quality: The quality of the boronic acid and the choice of base are critical. Anhydrous conditions are preferred.
Catalytic Amidation: A Gateway to Bioactive Molecules
The amide bond is a fundamental linkage in chemistry and biology, and its formation is one of the most frequently performed reactions in drug discovery.[15] While acyl chlorides react readily with amines, the reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and requiring the use of excess amine or a stoichiometric base. Catalytic methods offer milder conditions and improved functional group tolerance.[16][17]
Catalytic Strategies
While specific catalytic systems for the amidation of this compound are not extensively documented, general protocols for acyl chlorides are highly applicable. The primary role of a "catalyst" in this context is often a base that is non-nucleophilic and can efficiently scavenge the HCl byproduct without consuming reagents. Tertiary amines like triethylamine or Hünig's base are common, but more advanced methods use catalysts to activate either the acyl chloride or the amine to facilitate bond formation under milder conditions. A modern approach involves using alkali-metal silyl-amides (e.g., LiHMDS) as both a nitrogen source and a base, enabling highly selective, room-temperature amidations.[18]
Application Protocol 3.1: General Amidation with Benzylamine
This protocol provides a robust, general procedure for the amidation of this compound using a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) for workup
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzylamine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and triethylamine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary:
| Parameter | Value | Rationale |
| Base | Et₃N or DIPEA (1.5 eq) | Acts as an HCl scavenger, preventing protonation of the nucleophilic amine. |
| Stoichiometry | 1.1 eq Acyl Chloride | A slight excess ensures full conversion of the amine. |
| Solvent | Anhydrous DCM | A common, inert solvent for amidation. |
| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermicity of the reaction. |
Trustworthiness Insights:
-
Order of Addition: Adding the acyl chloride to the amine/base mixture is crucial to prevent side reactions and ensure the amine is always present in a deprotonated, nucleophilic state.
-
Workup: The acidic and basic washes are essential for removing unreacted starting materials and the base, leading to a purer final product.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. lookchem.com [lookchem.com]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 10. Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction☆ (1997) | J. R. Desmurs | 144 Citations [scispace.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions of 2-Chloro-6-fluorobenzoyl chloride with nucleophiles
A Guide to Navigating Side Reactions with Nucleophiles
Welcome to the technical support center for 2-Chloro-6-fluorobenzoyl chloride. As Senior Application Scientists, we understand that working with sterically hindered and highly reactive acyl chlorides presents unique challenges. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered when using this reagent with various nucleophiles. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound, and how do its substituents influence this?
A1: The primary reactivity of this compound stems from the highly electrophilic carbonyl carbon of the acyl chloride group.[1] This makes it an excellent acylating agent that readily undergoes nucleophilic acyl substitution via an addition-elimination mechanism.[2][3][4]
However, its reactivity is uniquely modulated by the substituents on the aromatic ring:
-
Electronic Effects: The chlorine and fluorine atoms are strongly electron-withdrawing, primarily through an inductive effect (-I). This increases the partial positive charge on the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride.[3][5]
-
Steric Effects: The presence of both a chloro and a fluoro group at the ortho positions (C2 and C6) creates significant steric hindrance around the reactive center.[5] This "ortho effect" can physically impede the approach of a nucleophile, often leading to slower reaction rates, especially if the nucleophile itself is bulky.[5][6]
The interplay between these enhanced electronic reactivity and steric hindrance is the source of many common experimental challenges.
Troubleshooting Common Issues
Problem 1: The reaction is sluggish or stalls, with significant unreacted starting material remaining.
This is the most frequently reported issue and is almost always linked to steric hindrance.
Q2: I'm reacting this compound with a secondary amine, and the reaction is incredibly slow. What's the cause and how can I fix it?
A2: The combined steric bulk of the ortho substituents on the acyl chloride and the substituents on your secondary amine creates a high activation energy barrier for the reaction.[5][7]
Causality: The nucleophilic attack by the amine is the rate-determining step. If the pathway to the electrophilic carbon is physically blocked, the reaction will proceed slowly or not at all.
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing more kinetic energy can help the molecules overcome the steric repulsion.[5] Cautiously increase the temperature, monitoring by TLC or LC-MS for product formation and potential decomposition.
-
Use a Less Hindered Base: If you are using a bulky base like diisopropylethylamine (DIPEA), it can contribute to the steric congestion around the reaction center.[5] Consider switching to a smaller, non-nucleophilic base like triethylamine (TEA) or pyridine.
-
Employ a Nucleophilic Catalyst: For particularly challenging acylations, a catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts first with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine. Use DMAP in catalytic amounts (1-10 mol%).
-
Extend Reaction Time: Sterically hindered reactions simply may require more time. Monitor the reaction over an extended period (24-48 hours) before concluding that it has stalled.
Problem 2: My final product is contaminated with an acidic impurity that is difficult to remove.
This impurity is almost certainly 2-chloro-6-fluorobenzoic acid, the product of hydrolysis.
Q3: I see a second spot on my TLC and my NMR shows signals consistent with a carboxylic acid. How did this happen and how can I prevent it?
A3: Acyl chlorides are the most reactive of the carboxylic acid derivatives and are highly susceptible to hydrolysis.[1][2] Any trace of water in your reaction mixture, including atmospheric moisture, will readily react with this compound to form the corresponding carboxylic acid.
Causality: The hydrolysis reaction is often faster than a sterically hindered main reaction. If your desired transformation is slow, the acyl chloride has more opportunity to react with any moisture present.
Preventative Measures & Solutions:
-
Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be rigorously oven- or flame-dried. Solvents must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).[5][8]
-
Purify Reagents: Ensure your amine or alcohol nucleophile is dry. If using a solid, dry it in a vacuum oven. If it is a liquid, consider drying over molecular sieves.
-
Aqueous Work-up: During work-up, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, converting it to its water-soluble carboxylate salt.[8] This will extract the acidic impurity from the organic layer into the aqueous layer.
Visualizing the Main vs. Side Reaction
The following diagram illustrates the desired reaction pathway versus the competing hydrolysis side reaction.
Caption: Competing reaction pathways for this compound.
Problem 3: The reaction works, but the yield is low and purification is complicated by a salt.
Low yield, when not caused by hydrolysis or stalling, can be due to issues with the reaction stoichiometry or work-up.
Q4: After my reaction with a primary amine, I get a low yield of a sticky solid that is hard to purify. What is the likely contaminant?
A4: When reacting an acyl chloride with an amine, one equivalent of hydrochloric acid (HCl) is produced as a byproduct.[9] A base, typically triethylamine (TEA) or pyridine, is added to neutralize this HCl.[2][8] The resulting product is an ammonium salt (e.g., triethylammonium chloride).
Causality: This salt is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate and can precipitate out with your product, making it difficult to handle and purify. If insufficient base is used, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Solutions:
-
Use Sufficient Base: Always use at least one equivalent of base. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure all generated HCl is scavenged.[8]
-
Thorough Aqueous Wash: During work-up, perform several washes with water. Triethylammonium chloride is highly soluble in water and will be effectively removed from the organic layer.[8]
-
Filtration: If the salt precipitates during the reaction, you can sometimes filter the reaction mixture before the aqueous work-up, although this can lead to product loss if your product also has low solubility.
-
Recrystallization: If the salt co-precipitates with a solid product, recrystallization is often an effective purification method.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing issues in your reaction.
Caption: A troubleshooting decision tree for common acylation problems.
Data Summary & Protocols
Data Presentation
The following table summarizes common issues and solutions when working with this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Key Insights |
| Low or No Conversion | • Steric Hindrance: The primary culprit, especially with bulky nucleophiles.[5][6] • Insufficient Activation: Reaction temperature is too low. | • Increase temperature incrementally. • For amines/alcohols, add a catalytic amount of DMAP. • Extend the reaction time significantly (24-48h). |
| Acidic Impurity | • Hydrolysis: Reaction with trace water from solvents, reagents, or air.[1][2] | • Use oven-dried glassware and anhydrous solvents under an inert atmosphere. • During work-up, wash the organic layer with sat. NaHCO₃ to remove the resulting carboxylic acid.[8] |
| Low Yield with Salt Contamination | • HCl Byproduct: Formation of ammonium salts (e.g., R₃N·HCl).[8][9] • Insufficient Base: Less than 1 equivalent of base was used, killing the nucleophile. | • Use a slight excess (1.1-1.2 eq.) of a non-nucleophilic base (e.g., TEA). • During work-up, wash the organic layer thoroughly with water to dissolve and remove the salt.[8] |
| Reaction with Solvent | • Nucleophilic Solvent: Using alcohols (e.g., methanol, ethanol) as solvents. | • The solvent will act as the nucleophile, forming an ester. Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. |
Experimental Protocols
Standard Protocol for N-acylation of an Amine
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution. If the reaction is known to be slow due to steric hindrance, add DMAP (0.05 eq.) at this stage.
-
Acylation: Dissolve this compound (1.05 eq.) in anhydrous DCM. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS until the limiting reagent is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Crude Products from 2-Chloro-6-fluorobenzoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude products derived from reactions with 2-chloro-6-fluorobenzoyl chloride. The advice herein is grounded in established chemical principles and practical, field-proven experience to ensure scientific integrity and successful experimental outcomes.
Introduction: The Challenge of Purity
This compound is a highly reactive acylating agent, valued for its role in constructing complex molecules. However, its high reactivity, coupled with the steric hindrance from its ortho substituents, presents unique challenges during product purification. Common issues include the persistence of starting materials, hydrolysis byproducts, and difficulties in separating the desired product from reaction additives. This guide is structured to address these specific problems in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of products from reactions involving this compound.
Q1: What are the most common impurities I should expect in my crude product after reacting this compound with an amine or alcohol?
A1: The impurity profile of your crude product is directly linked to the reaction workup and the inherent reactivity of the starting materials. The most common impurities include:
-
2-Chloro-6-fluorobenzoic acid: This is the hydrolysis product of unreacted this compound. Its presence is almost guaranteed, especially if the reaction or workup involves aqueous conditions.
-
Unreacted this compound: Incomplete reactions will leave residual acyl chloride, which can complicate purification and analysis.
-
Excess amine or alcohol: Stoichiometry and reaction kinetics can lead to leftover nucleophiles in your crude mixture.
-
Amine hydrochloride salts: If an amine is used as a nucleophile or base, it will react with the HCl byproduct to form a salt, which may precipitate or remain in the reaction mixture.
-
Byproducts from the chlorinating agent: If you synthesized the this compound yourself using thionyl chloride (SOCl₂), residual sulfur compounds could be present.[1][2]
Q2: My crude product is an amide, and it's oily and difficult to handle. How can I solidify it for easier purification?
A2: "Oiling out" is a common problem, especially with complex substituted benzamides. Here are a few strategies to induce solidification:
-
Trituration: Add a non-polar solvent in which your product is insoluble, such as hexane or heptane, and stir or sonicate the mixture. This can encourage the oil to solidify.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.
-
Solvent Evaporation: Slowly evaporate the solvent from a solution of your product. A rotary evaporator is useful for this.
-
Two-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.[3]
Q3: Can I use a simple aqueous wash to remove impurities?
A3: Yes, an aqueous workup is a crucial first step, but it must be performed carefully.
-
Basic Wash: A wash with a dilute base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is effective at removing the acidic impurity, 2-chloro-6-fluorobenzoic acid, by converting it into its water-soluble salt.[4][5]
-
Acidic Wash: If you have excess amine in your crude product, a wash with dilute hydrochloric acid (HCl) will convert the amine into its water-soluble hydrochloride salt.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.[6]
Caution: this compound is highly susceptible to hydrolysis. If a significant amount is present in your crude product, quenching the reaction mixture with water should be done carefully, preferably at a low temperature, to minimize vigorous reaction.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Persistent 2-Chloro-6-fluorobenzoic Acid Impurity
Symptom: After an aqueous workup, you still detect 2-chloro-6-fluorobenzoic acid in your product via TLC, NMR, or LC-MS.
Cause: This can be due to insufficient washing with a basic solution, or if the product itself has some solubility in the aqueous layer, leading to incomplete extraction.
Solution: Extractive Workup Protocol
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. Repeat this wash 2-3 times.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, a small amount of brine can be added to help break it.
-
Back Extraction: To ensure complete recovery of your product, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.
-
Final Washes: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
Problem 2: Difficulty in Purifying Amide Products by Recrystallization
Symptom: Your crude amide product either fails to crystallize, "oils out," or the crystals are of poor quality and still contain impurities.
Cause: The choice of recrystallization solvent is critical. A single solvent may not be suitable, or the cooling rate may be too fast.
Solution: Systematic Approach to Recrystallization
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. A good single solvent for recrystallization should dissolve the compound when hot but not when cold. For substituted benzamides, common choices include ethanol, isopropanol, ethyl acetate, or toluene.[2][7]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is often effective.[3]
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution and slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Table 1: Suggested Recrystallization Solvents for Substituted Benzamides
| Solvent System | Polarity | Notes |
|---|---|---|
| Ethanol/Water | Polar | A common and effective system for many amides. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Good for less polar amides. |
| Toluene/Heptane | Non-polar | Useful for purifying products with non-polar impurities. |
| Acetone/Water | Polar | Another viable option for polar amides. |
Problem 3: Purifying Ester Products Contaminated with Starting Materials
Symptom: Your crude ester product is contaminated with unreacted alcohol and 2-chloro-6-fluorobenzoic acid.
Cause: Esterification reactions are often equilibrium-limited, and the high reactivity of the acyl chloride can lead to hydrolysis if any moisture is present.
Solution: Purification by Liquid-Liquid Extraction and Distillation
-
Extractive Workup: Follow the extractive workup protocol described in Problem 1 to remove the acidic byproduct.
-
Water Wash: A subsequent wash with water can help remove excess, water-soluble alcohols.
-
Drying and Concentration: Thoroughly dry the organic layer and remove the solvent.
-
Vacuum Distillation: For liquid esters, purification by vacuum distillation is often the most effective method. This separates the desired ester from non-volatile impurities and any remaining starting materials with different boiling points.[4][8]
Table 2: Key Parameters for Vacuum Distillation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Pressure | As low as practically achievable | Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition. |
| Temperature | Keep the pot temperature as low as possible | High temperatures can cause degradation of the ester or other sensitive functional groups. |
| Fractionation Column | Use a short-path distillation apparatus or a Vigreux column | For closely boiling impurities, a fractionation column can improve separation efficiency. |
Visualizations and Workflows
To further clarify the purification processes, the following diagrams illustrate the key decision points and experimental workflows.
Caption: General purification workflow for products from this compound reactions.
Caption: Step-by-step recrystallization protocol for amide purification.
Safety Precautions
Working with this compound and its reactions requires strict adherence to safety protocols.
-
Handling: Always handle this compound in a well-ventilated fume hood. It is corrosive and a lachrymator.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Moisture Sensitivity: This compound reacts violently with water. Ensure all glassware is dry and use anhydrous solvents when necessary.
-
Byproducts: The reaction of this compound with nucleophiles produces HCl gas. This should be trapped or neutralized.
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
By understanding the potential challenges and employing the systematic troubleshooting strategies outlined in this guide, researchers can confidently and safely purify their target molecules derived from this compound, ensuring the integrity and success of their synthetic endeavors.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Technical Support Center: Overcoming Low Yield in 2-Chloro-6-fluorobenzoyl Chloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluorobenzoyl chloride. This resource is designed for researchers, chemists, and process development professionals who utilize this critical intermediate. We will address common challenges encountered during its synthesis from 2-chloro-6-fluorobenzoic acid, focusing on practical, field-proven solutions to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs)
Part 1: Diagnosing and Troubleshooting Low Reaction Yield
Q1: My synthesis of this compound from 2-chloro-6-fluorobenzoic acid is resulting in a disappointingly low yield. What are the primary factors I should investigate?
A: Low yield in this conversion is a frequent issue that can almost always be traced back to one of four key areas: the quality of starting materials and reagents, suboptimal reaction conditions, catalyst inefficiency, or mechanical loss during product workup and purification.
The most common method for this synthesis involves reacting 2-chloro-6-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[1] However, success hinges on meticulous control over the experimental parameters. Below is a systematic workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low yield.
Part 2: Deep Dive into Reagents and Catalysis
Q2: How critical is the dryness of the starting carboxylic acid and the quality of the thionyl chloride?
A: They are absolutely critical. Thionyl chloride reacts vigorously with water to produce SO₂ and HCl, consuming the reagent and introducing moisture that can hydrolyze your final acyl chloride product back to the starting carboxylic acid.
-
Actionable Advice:
-
Dry the Starting Material: Ensure your 2-chloro-6-fluorobenzoic acid is thoroughly dried before use, for instance, by drying in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or by azeotropic distillation with an inert solvent like toluene.
-
Use Fresh Thionyl Chloride: Thionyl chloride can degrade over time, especially if exposed to atmospheric moisture. Use a freshly opened bottle or distill older batches before use.[3] Contamination with non-volatile sulfur derivatives can also poison catalysts in subsequent reaction steps.[3]
-
Q3: What is the mechanistic role of DMF as a catalyst, and is it always necessary?
A: While the reaction can proceed without a catalyst, it is often significantly slower. DMF acts as a catalyst by first reacting with thionyl chloride to form a highly reactive electrophilic intermediate known as the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[4][5] This intermediate is much more reactive towards the carboxylic acid than thionyl chloride itself, accelerating the formation of the acyl chloride.[5][6] Therefore, using a catalytic amount of DMF is highly recommended for efficient conversion.
Caption: Catalytic role of DMF in the reaction.
Q4: Are there any risks or side products associated with using DMF?
A: Yes. A significant, though minor, side reaction is the formation of dimethylcarbamoyl chloride (DMCC) from the reaction of DMF with the chlorinating agent.[7] DMCC is a potential human carcinogen, and its presence, even at ppm levels, is a toxicological concern.[7] It is crucial to conduct the reaction in a well-ventilated fume hood and take appropriate handling precautions.
Part 3: Optimizing Conditions and Purification
Q5: What are the optimal temperature and stoichiometry for the reaction?
A: The optimal conditions balance reaction rate with the prevention of side reactions. A summary is provided in the table below.
| Parameter | Recommended Value | Rationale |
| SOCl₂ Stoichiometry | 1.5 - 3.0 equivalents | An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a solvent.[1] |
| DMF Catalyst Load | 0.05 - 0.1 equivalents | A catalytic amount is sufficient; excess can lead to more side products. |
| Temperature | 70-80 °C (Reflux) | Heating to reflux helps drive the reaction forward by expelling the gaseous byproducts SO₂ and HCl, making the reaction irreversible.[1][2] |
| Reaction Time | 2 - 6 hours | The reaction should be monitored for completion. The cessation of gas evolution is a good indicator. |
Q6: How can I best monitor the reaction to know when it's complete?
A: The most straightforward method is to observe the evolution of gas (SO₂ and HCl). When the bubbling stops, the reaction is likely near completion. For more rigorous analysis, you can carefully quench a small aliquot of the reaction mixture (e.g., with methanol to form the methyl ester) and analyze it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carboxylic acid.
Q7: My reaction seems to work, but I lose most of the product during purification. What is the best protocol for isolating this compound?
A: The product is a reactive acyl chloride and is sensitive to moisture. Loss during purification is common and is usually due to hydrolysis during workup or decomposition during distillation.
-
Optimized Purification Protocol:
-
Remove Excess Reagent: After the reaction is complete, remove the excess thionyl chloride (boiling point: 76 °C) by distillation at atmospheric pressure.
-
Vacuum Distillation: The crude this compound should be purified by fractional distillation under reduced pressure. This lowers the required temperature, preventing thermal decomposition.
-
Maintain Anhydrous Conditions: Use dry glassware and perform all transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Do not perform an aqueous workup.
-
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-Chloro-6-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
N,N-dimethylformamide (DMF) (0.05 eq)
-
Anhydrous Toluene (optional, as solvent)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried.
-
Charging Reagents: To the flask, add 2-chloro-6-fluorobenzoic acid. If using a solvent, add anhydrous toluene.
-
Addition of SOCl₂: Slowly add the thionyl chloride to the flask at room temperature.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain it at this temperature. Monitor the reaction by observing the gas evolution. The reaction is typically complete within 2-4 hours.
-
Removal of Excess SOCl₂: Once the reaction is complete (gas evolution ceases), allow the mixture to cool slightly. Arrange the apparatus for simple distillation and carefully distill off the excess thionyl chloride.
-
Purification: Purify the remaining crude product by distillation under reduced pressure to yield pure this compound.
Caption: Synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.com [brainly.com]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions of 2-Chloro-6-fluorobenzoyl Chloride
Welcome to the Technical Support Center for handling reactions involving 2-Chloro-6-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of this highly reactive compound. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively.
Section 1: Understanding the Hazard - Why is This Reaction Exothermic?
This compound is an acyl chloride, a class of organic compounds known for their high reactivity. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and the benzoyl ring. This makes it highly susceptible to nucleophilic attack.
Reactions with nucleophiles, such as amines, alcohols, and even water, are typically rapid and highly exothermic.[1][2] The significant release of heat is a critical safety concern that, if not properly managed, can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[3][4]
Frequently Asked Questions (FAQs) - The 'Why'
Q1: What makes this compound so reactive?
A1: The reactivity stems from the acyl chloride functional group. The chlorine atom is a good leaving group, and the carbonyl carbon is highly electrophilic. This combination facilitates rapid nucleophilic acyl substitution reactions.[1]
Q2: What are the primary hazards associated with its exothermic reactions?
A2: The main hazards are thermal runaways, where the reaction rate increases with temperature, leading to an uncontrolled release of energy.[3] This can result in boiling of the solvent, over-pressurization of the reaction vessel, and the release of corrosive and toxic fumes, such as hydrogen chloride gas.[5][6][7]
Q3: How do the substituents (Chlorine and Fluorine) on the benzene ring affect reactivity?
A3: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can further increase the electrophilicity of the carbonyl carbon, potentially making it more reactive than unsubstituted benzoyl chloride.
Section 2: Proactive Exotherm Management - Experimental Design and Control
Effective management of the exothermic nature of this compound reactions begins with careful planning and robust experimental design. The key is to control the rate of reaction and ensure that the heat generated can be effectively dissipated.
Troubleshooting Guide: Proactive Measures
| Potential Issue | Underlying Cause | Recommended Action |
| Unexpectedly rapid initial reaction | High concentration of reactants, inadequate initial cooling. | Dilute the reactants, pre-cool the reaction vessel, and ensure the cooling system is operational before adding the acyl chloride. |
| Localized "hot spots" in the reactor | Poor mixing, leading to areas of high reactant concentration. | Use an appropriate stirrer and ensure vigorous agitation throughout the addition of the acyl chloride. |
| Difficulty in controlling the temperature during addition | Addition rate is too fast for the cooling system's capacity. | Reduce the rate of addition. For larger scale reactions, consider a programmable syringe pump for precise control. |
Experimental Protocol: Controlled Addition of this compound
This protocol outlines a general procedure for the controlled addition of this compound to a nucleophile (e.g., an amine or alcohol) in a batch reactor.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol)
-
Anhydrous, non-protic solvent (e.g., THF, DCM)
-
Tertiary amine base (e.g., triethylamine), if scavenging HCl is required
-
Reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet
-
Cooling bath (e.g., ice-water, dry ice-acetone)
Procedure:
-
Preparation: Set up the reaction vessel under an inert atmosphere (nitrogen or argon).
-
Charge and Cool: Charge the nucleophile, solvent, and base (if used) into the reaction vessel. Begin stirring and cool the mixture to the desired initial temperature (typically 0 °C or lower).
-
Slow Addition: Add the this compound dropwise from the addition funnel over a prolonged period.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature range.[8]
-
Post-Addition Stirring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure complete reaction.
-
Quenching: Proceed to the quenching procedure as outlined in the next section.
Visualization: Workflow for Controlled Reaction
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. innocentive.com [innocentive.com]
- 5. ACETYL CHLORIDE [training.itcilo.org]
- 6. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Optimizing base selection for acylation with 2-Chloro-6-fluorobenzoyl chloride
Technical Support Center: Acylation with 2-Chloro-6-fluorobenzoyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Acylation with this compound presents unique challenges due to the steric hindrance and electronic effects of the ortho substituents. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for successful acylation with this compound?
A: The success of this acylation hinges on the careful selection of a base due to the specific characteristics of this compound. The presence of two ortho substituents (chlorine and fluorine) creates significant steric hindrance around the carbonyl group. This bulkiness can impede the approach of the nucleophile (the molecule you want to acylate). Furthermore, the electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, but also potentially more prone to side reactions if the conditions are not optimal.
An appropriate base is necessary to:
-
Neutralize the HCl byproduct: Acylation reactions with acyl chlorides generate one equivalent of hydrochloric acid (HCl)[1][2]. This acid can protonate the starting amine or other basic components in the reaction mixture, rendering them non-nucleophilic and halting the reaction. The added base neutralizes this HCl, allowing the reaction to proceed to completion.
-
Activate the nucleophile: In some cases, the base can deprotonate the nucleophile, increasing its nucleophilicity and facilitating its attack on the sterically hindered carbonyl carbon.
-
Avoid unwanted side reactions: An inappropriate base can lead to hydrolysis of the acyl chloride, dimerization, or other undesired side reactions.
Troubleshooting Guide
Q2: My acylation reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?
A: A stalled or slow reaction is a common issue when working with sterically hindered acyl chlorides. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Insufficient Nucleophilicity of the Substrate
-
Explanation: The steric hindrance of this compound demands a sufficiently reactive nucleophile. Weakly nucleophilic substrates, such as anilines with electron-withdrawing groups or secondary alcohols, may struggle to attack the crowded electrophilic center.
-
Recommended Solutions:
-
Stronger, Non-Nucleophilic Base: Switch to a stronger, non-nucleophilic base like Proton-Sponge™ (1,8-bis(dimethylamino)naphthalene) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). These bases can deprotonate the nucleophile without competing in the acylation reaction.
-
Catalytic DMAP: Add a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a highly effective acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the nucleophile[3][4][5]. This pathway can significantly accelerate the rate of acylation, even with hindered substrates[3][4].
-
Potential Cause 2: Inadequate Basicity to Neutralize HCl
-
Explanation: If the chosen base is not strong enough to effectively scavenge the generated HCl, the reaction medium will become acidic. This will protonate the unreacted nucleophile, shutting down the reaction.
-
Recommended Solutions:
-
Check pKa Values: Ensure the conjugate acid of your chosen base has a pKa value at least 2-3 units higher than the pKa of the protonated nucleophile. This ensures a favorable equilibrium for deprotonation.
-
Increase Base Stoichiometry: While 1.1-1.2 equivalents of base are typical, for sluggish reactions, increasing the amount to 1.5-2.0 equivalents can sometimes be beneficial, especially if the base is also acting as a nucleophilic catalyst.
-
Potential Cause 3: Steric Hindrance from the Base Itself
-
Explanation: A bulky base, such as triethylamine, can sometimes be sterically hindered from effectively deprotonating the intermediate formed after the nucleophile attacks the acyl chloride.
-
Recommended Solutions:
-
Less Hindered Bases: Consider using a less sterically demanding base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine[6]. These bases are effective acid scavengers but are less likely to interfere with the reaction at the steric level.
-
Workflow for Troubleshooting a Stalled Reaction
Caption: Troubleshooting workflow for a stalled acylation reaction.
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A: Byproduct formation is often a result of the high reactivity of the acyl chloride coupled with suboptimal reaction conditions.
Common Side Reaction 1: Hydrolysis of the Acyl Chloride
-
Explanation: this compound is sensitive to moisture. Any water present in the solvent, reagents, or glassware can react with the acyl chloride to form the corresponding carboxylic acid, which will not participate in the desired acylation.
-
Mitigation Strategies:
-
Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or purified reagents.
-
Common Side Reaction 2: Dimerization or Polymerization
-
Explanation: In the absence of a suitable nucleophile, or if the nucleophile is too hindered, the acyl chloride can potentially react with itself or other intermediates, leading to oligomeric byproducts.
-
Mitigation Strategies:
-
Order of Addition: Add the acyl chloride slowly to the mixture of the nucleophile and the base. This maintains a low concentration of the acyl chloride and favors the desired bimolecular reaction.
-
Lower Temperatures: Running the reaction at a lower temperature can help to control the rate of reaction and minimize side reactions.
-
Common Side Reaction 3: Reaction with the Base
-
Explanation: If a nucleophilic base like pyridine or triethylamine is used, it can compete with the intended nucleophile and react with the acyl chloride.
-
Mitigation Strategies:
-
Non-Nucleophilic Bases: Employ non-nucleophilic bases such as DIPEA or 2,6-lutidine.
-
Catalytic DMAP with a Stoichiometric Base: A highly effective strategy is to use a catalytic amount of DMAP in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine[7]. The DMAP acts as the primary nucleophilic catalyst, while the triethylamine serves as the acid scavenger.
-
Decision Tree for Minimizing Side Reactions
Caption: Decision tree for minimizing byproduct formation.
Data-Driven Base Selection
The choice of base should be guided by the pKa of its conjugate acid and the nature of the nucleophile.
| Base | pKa of Conjugate Acid | Typical Use Case | Advantages | Disadvantages |
| Pyridine | ~5.2 | General purpose, can act as a nucleophilic catalyst. | Inexpensive, can also serve as a solvent. | Nucleophilic, can compete with the substrate; unpleasant odor. |
| Triethylamine (TEA) | ~10.8 | Common acid scavenger. | Stronger base than pyridine, readily available. | Can be nucleophilic, can form insoluble salts. |
| N,N-Diisopropylethylamine (DIPEA) | ~11.0 | Acid scavenger for sensitive substrates. | Non-nucleophilic due to steric hindrance. | More expensive than TEA. |
| 2,6-Lutidine | ~6.7 | For reactions where pyridine is too nucleophilic. | Non-nucleophilic. | Weaker base than TEA, more expensive. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Highly effective nucleophilic catalyst. | Dramatically increases reaction rates[3][4]. | Used in catalytic amounts, can be difficult to remove. |
| Proton-Sponge™ | ~12.1 | For reactions requiring a very strong, non-nucleophilic base. | Exceptionally strong base, non-nucleophilic. | Expensive. |
| DBU | ~13.5 | Strong, non-nucleophilic base for deprotonating weak nucleophiles. | Very strong base. | Can promote elimination reactions in some substrates. |
Experimental Protocols
Protocol 1: General Acylation of an Amine using DIPEA
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and DIPEA (1.5 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.2 equiv.) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation of a Hindered Alcohol using Catalytic DMAP
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM (0.1-0.5 M).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Add a solution of this compound (1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
Technical Support Center: Byproduct Identification in 2-Chloro-6-fluorobenzoyl Chloride Reactions by GC-MS
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluorobenzoyl chloride. This highly reactive intermediate is a critical building block, but its reactivity can also lead to a variety of byproducts that complicate synthesis and purification. This guide provides in-depth, experience-based answers to common issues encountered during the GC-MS analysis of its reaction mixtures, helping you identify unwanted byproducts and optimize your synthetic routes.
Part 1: FAQ - Understanding the Chemistry & Common Pitfalls
This section addresses foundational questions about the inherent reactivity of this compound and why byproduct formation is a common challenge.
Q1: Why is this compound so susceptible to creating byproducts?
A: The high reactivity of this compound stems from the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it an excellent target for nucleophiles. Even weak nucleophiles, such as water or alcohols present as trace impurities in solvents, can react readily. This inherent reactivity is precisely why it's a useful synthetic intermediate, but it also demands rigorous control over reaction conditions to prevent unwanted side reactions.[1]
Q2: What is the most common byproduct I should expect to see?
A: The most frequently observed byproduct is 2-Chloro-6-fluorobenzoic acid .[2] Acyl chlorides are highly sensitive to moisture, and any trace of water in the reaction mixture, solvents, or even from atmospheric humidity, will lead to rapid hydrolysis.[1]
Q3: Can my choice of solvent lead to byproducts?
A: Absolutely. If you are using an alcohol solvent, such as methanol or ethanol, for a subsequent reaction or workup, you can expect to see the corresponding ester as a major byproduct.[3] For example, using methanol can lead to the formation of Methyl 2-chloro-6-fluorobenzoate . It is crucial to use anhydrous, non-protic solvents if you wish to avoid these esterification byproducts.[1]
Q4: I see a peak that seems related to my starting material but has a different retention time. What could it be?
A: If you are synthesizing the this compound from 2-chloro-6-fluorobenzoic acid using a reagent like thionyl chloride (SOCl₂), you may have unreacted starting material.[4] The benzoic acid is much more polar and less volatile than the acyl chloride, so it will have a significantly different retention time and may exhibit poor peak shape without derivatization.
Part 2: Troubleshooting Guide - Identifying Common Byproducts by GC-MS
This section details the identification of specific byproducts based on their mass spectral data. Understanding these fragmentation patterns is key to confident identification.[5]
Byproduct 1: 2-Chloro-6-fluorobenzoic Acid (Hydrolysis Product)
-
Cause: Reaction of this compound with water.[2]
-
Identification Challenge: Carboxylic acids are polar and often exhibit poor peak shape (tailing) in GC analysis. They may not elute at all on some columns.[6] For reliable detection, derivatization is highly recommended.
-
Mass Spectrum (Underivatized):
Byproduct 2: Methyl 2-chloro-6-fluorobenzoate (Methanol Reaction Product)
-
Cause: Reaction with methanol, often used as a solvent or reagent.[3][10]
-
Identification: This ester is typically volatile and chromatographs well.
-
Mass Spectrum:
-
Molecular Ion (M⁺): m/z 188/190 (~3:1 ratio).
-
Key Fragments:
-
[M-OCH₃]⁺ (m/z 157/159): Loss of the methoxy radical is a primary fragmentation pathway for methyl esters.
-
[M-COOCH₃]⁺ (m/z 129/131): Loss of the entire methyl ester group.
-
-
Byproduct 3: Unreacted Starting Material (from Synthesis)
-
Cause: Incomplete conversion of 2-chloro-6-fluorotoluene during synthesis can leave behind chlorinated intermediates like 2-chloro-6-fluorobenzyl chloride.[11][12]
-
Identification: This compound is readily analyzed by GC-MS.
-
Mass Spectrum (2-Chloro-6-fluorobenzyl chloride):
-
Molecular Ion (M⁺): m/z 178/180/182 (due to two chlorine atoms).[13]
-
Key Fragments:
-
[M-Cl]⁺ (m/z 143/145): Loss of one chlorine radical is a common fragmentation.
-
-
Part 3: Protocol Hub - Best Practices for GC-MS Analysis
To obtain reliable and reproducible results, follow these validated protocols for sample preparation and instrument setup.
Workflow for Byproduct Identification
Caption: General workflow for GC-MS byproduct identification.
Protocol 1: Sample Preparation ("Dilute and Shoot")
This method is suitable for a quick screening of the reaction mixture.
-
Aliquot: Take 100 µL of your crude reaction mixture.
-
Dilute: Dilute it with 900 µL of an anhydrous GC-grade solvent like dichloromethane or acetonitrile.[14]
-
Vortex: Mix thoroughly.
-
Transfer: Transfer the solution to a 2 mL autosampler vial.
-
Analyze: Inject 1 µL into the GC-MS system.
Protocol 2: Derivatization for Acidic Byproducts
If you suspect the presence of 2-Chloro-6-fluorobenzoic acid, derivatization is essential for accurate quantification and good chromatography.[15][16] Silylation is a common and effective method.[6]
-
Evaporate: Take a 100 µL aliquot of your reaction mixture and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute: Add 100 µL of anhydrous pyridine.
-
Derivatize: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[6]
-
React: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool: Let the vial cool to room temperature.
-
Analyze: Inject 1 µL of the derivatized sample into the GC-MS.
Recommended GC-MS Instrument Parameters
This table provides a robust starting point for your method development.[17]
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of the analytes. |
| Injection Mode | Split (e.g., 30:1) | Prevents column overloading with concentrated samples.[18] |
| Oven Program | 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A standard temperature program that provides good separation for the expected compounds.[19] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns.[20] |
| Ionization Energy | 70 eV | The standard energy for creating reproducible mass spectra and comparing to libraries.[19] |
| Source Temp | 230 °C | A typical source temperature to maintain cleanliness and prevent analyte degradation. |
| Mass Range | m/z 40-400 | Covers the molecular weights and expected fragments of the target compounds. |
Part 4: Data Interpretation Clinic
Correctly interpreting your data is the final, critical step.
Q: How can I be sure a peak is from a chlorine-containing compound?
A: Look for the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Any fragment containing one chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[19][21]
Q: My mass spectrum doesn't match the library perfectly. What should I do?
A: Library matches are suggestions, not confirmations. Rely on manual interpretation based on fundamental principles of mass spectrometry.[21]
-
Identify the Molecular Ion: Is the highest m/z peak consistent with a plausible byproduct? Does it show the correct chlorine isotope pattern?
-
Look for Logical Losses: Do the major fragment ions correspond to the loss of stable neutral molecules (e.g., CO, HCl, H₂O) or radicals (e.g., •Cl, •OH, •OCH₃) from the proposed parent structure?[5][9]
-
Compare to Analogs: Look at the fragmentation patterns of your starting material and expected product. Byproducts will often share common fragment ions.
Reaction Pathway Diagram
Caption: Common byproduct formation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. prepchem.com [prepchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Blogs | Restek [discover.restek.com]
- 7. PubChemLite - 2-chloro-6-fluorobenzoic acid (C7H4ClFO2) [pubchemlite.lcsb.uni.lu]
- 8. 2-Chloro-6-fluorobenzoic acid [webbook.nist.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. cris.unibo.it [cris.unibo.it]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. whitman.edu [whitman.edu]
Technical Support Center: 2-Chloro-6-fluorobenzoyl Chloride Solutions
Welcome to the Technical Support Center for 2-Chloro-6-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols for the effective use of this compound solutions in your experiments. Our goal is to ensure the scientific integrity and success of your work by addressing potential challenges related to the stability and handling of this highly reactive reagent.
Introduction to this compound
This compound is a valuable and highly reactive acylating agent used in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its reactivity, however, necessitates careful handling and storage to prevent degradation and ensure the reliability of experimental results. The primary cause of degradation is hydrolysis, which occurs upon contact with water, including atmospheric moisture, leading to the formation of 2-Chloro-6-fluorobenzoic acid and hydrochloric acid.[2][3][4] This guide will provide you with the necessary information to maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis.[3][4] this compound reacts readily with water, including ambient moisture, to yield 2-Chloro-6-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is often rapid and can significantly reduce the purity and reactivity of the reagent.[5][6]
Q2: What are the recommended storage conditions for neat this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[7][8] The container must be kept tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture.[2][9]
Q3: Which materials are incompatible with this compound?
A3: this compound is incompatible with a range of substances, including:
-
Water and moisture: Reacts to form 2-Chloro-6-fluorobenzoic acid and HCl.[2]
-
Strong oxidizing agents. [12]
Q4: How long can I expect a solution of this compound in an aprotic solvent to be stable?
A4: The stability of this compound in aprotic solvents (e.g., dichloromethane, acetonitrile, THF) is highly dependent on the water content of the solvent and the storage conditions. While aprotic solvents are recommended, residual moisture can still lead to gradual hydrolysis. For critical applications, it is best practice to use freshly prepared solutions or to verify the concentration of older solutions before use. For extended storage, we recommend storing solutions under an inert atmosphere and using anhydrous solvents.
Q5: My solution of this compound has turned cloudy. What is the cause and can I still use it?
A5: A cloudy appearance in a solution of this compound is most likely due to the formation of its hydrolysis product, 2-Chloro-6-fluorobenzoic acid, which may have limited solubility in the organic solvent, causing it to precipitate. The presence of HCl gas (another hydrolysis product) can also contribute to this phenomenon. It is strongly recommended to quantify the purity of the solution using the analytical methods provided in this guide before proceeding with your experiment. Using a degraded solution can lead to lower yields and the introduction of impurities into your reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no reactivity in an acylation reaction | 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling, leading to a lower concentration of the active acyl chloride. 2. Presence of water in the reaction: Moisture in your solvents or on your glassware will consume the acyl chloride. | 1. Verify Reagent Purity: Use the HPLC or GC-MS methods outlined below to determine the purity of your this compound solution. 2. Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is oven-dried before use. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of unexpected byproducts | 1. Presence of 2-Chloro-6-fluorobenzoic acid: The hydrolyzed form of the starting material can participate in side reactions or alter the reaction conditions. 2. Reaction with solvent: Some aprotic solvents, while generally compatible, may react under certain conditions, especially in the presence of catalysts or at elevated temperatures. | 1. Confirm Impurity Identity: Analyze your product mixture by GC-MS or LC-MS to identify the byproducts. The presence of 2-Chloro-6-fluorobenzoic acid is a strong indicator of starting material degradation. 2. Solvent Selection: Choose a solvent that is known to be inert under your specific reaction conditions. |
| Inconsistent reaction yields | 1. Variable purity of this compound solution: If the solution is degrading over time, experiments performed on different days may yield different results. 2. Inconsistent moisture exclusion: Variations in experimental technique for excluding moisture can lead to variable amounts of acyl chloride degradation. | 1. Use Freshly Prepared Solutions: For maximum consistency, prepare a fresh solution of this compound for each set of experiments. 2. Standardize Handling Procedures: Implement consistent procedures for handling air- and moisture-sensitive reagents, as detailed in the "Protocols" section. |
Protocols and Methodologies
Handling and Storage of this compound Solutions
Given its moisture sensitivity, the proper handling of this compound and its solutions is critical.
Caption: Recommended workflow for handling and storing this compound solutions.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[13]
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry, inert gas such as nitrogen or argon.[12][13] Maintain a positive pressure of the inert gas throughout the handling process.
-
Solvent Selection: Use only anhydrous grade aprotic solvents for preparing solutions.
-
Reagent Transfer: For transferring the neat liquid or prepared solutions, use a dry syringe or cannula.[5] The use of a double-tipped needle is recommended for larger volumes to maintain pressure equilibrium.[12]
-
Sealing Vessels: Use PTFE-faced septa for sealing bottles or reaction vessels, as they offer good chemical resistance and resealability.[6][14] For long-term storage, wrap the sealed joint with Parafilm® as an extra precaution.
-
Storage of Solutions: Store prepared solutions in a tightly sealed container with a septum, under an inert atmosphere, and in a refrigerator (2-8°C) protected from light.
Analytical Methods for Quality Control
Regularly assessing the purity of your this compound solution is crucial for reliable experimental outcomes.
This method involves the derivatization of the acyl chloride to form a stable, chromophoric compound that can be easily quantified by HPLC with UV detection.[12][13]
Derivatization Reagent: 2-Nitrophenylhydrazine
Protocol:
-
Sample Preparation: In a volumetric flask, dilute an accurately weighed amount of your this compound solution with anhydrous acetonitrile.
-
Derivatization: To an aliquot of the diluted sample, add a solution of 2-nitrophenylhydrazine in acetonitrile. A typical concentration for the derivatizing agent is 100 µg/mL.[12][13]
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes.[13]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Quantification: Use a calibration curve prepared from a reference standard of this compound that has undergone the same derivatization procedure.
-
This method quantifies the primary degradation product, 2-Chloro-6-fluorobenzoic acid, to indirectly assess the degradation of the acyl chloride solution.
Protocol:
-
Sample Hydrolysis: Take a known volume of your this compound solution and quench it with a small amount of water to ensure complete hydrolysis to 2-Chloro-6-fluorobenzoic acid.
-
Derivatization (Esterification): The resulting carboxylic acid needs to be derivatized to a more volatile ester (e.g., methyl ester) for GC analysis. A common method is to react the sample with BF₃ in methanol.[15][16]
-
Extraction: Extract the resulting methyl 2-chloro-6-fluorobenzoate into an organic solvent like hexane or dichloromethane.
-
GC-MS Analysis:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient suitable for eluting the methyl ester (e.g., starting at 80°C and ramping to 280°C).
-
MS Detection: Use selected ion monitoring (SIM) mode for the characteristic ions of methyl 2-chloro-6-fluorobenzoate for enhanced sensitivity and specificity.
-
Quantification: Use a calibration curve prepared from a reference standard of 2-Chloro-6-fluorobenzoic acid that has been derivatized and extracted in the same manner.
-
Degradation Pathway: Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions - Kintek Solution [kindle-tech.com]
- 3. scribd.com [scribd.com]
- 4. savemyexams.com [savemyexams.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fishersci.fr [fishersci.fr]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fauske.com [fauske.com]
- 10. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 11. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. web.mit.edu [web.mit.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Acylating Agents: 2-Chloro-6-fluorobenzoyl Chloride vs. 2-Fluorobenzoyl Chloride
For professionals in synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Benzoyl chlorides with halogen substituents are prized for their heightened reactivity and for introducing bioisosteric halogens into target molecules. This guide provides an in-depth, objective comparison of the reactivity profiles of two common ortho-substituted reagents: 2-Chloro-6-fluorobenzoyl chloride and 2-fluorobenzoyl chloride, grounded in the principles of physical organic chemistry and supported by practical experimental protocols.
Molecular Structure and Physicochemical Properties: A Tale of Two Ortho Positions
At first glance, the two molecules are structurally similar, differing by a single chlorine atom at the C6 position. However, this seemingly minor difference has profound implications for the molecule's reactivity, stemming from a combination of electronic and steric effects.
2-Fluorobenzoyl chloride features a single fluorine atom ortho to the acyl chloride group. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the carbonyl bond and increases the electrophilicity of the carbonyl carbon. This makes it a prime target for nucleophilic attack.
This compound , by contrast, possesses two ortho-halogen substituents. Both the fluorine and chlorine atoms contribute electron-withdrawing inductive effects, which should, in theory, render the carbonyl carbon even more electrophilic and thus more reactive. However, the presence of two substituents flanking the reactive center introduces significant steric hindrance, a physical barrier that can impede the approach of a nucleophile.
A summary of their key physical properties is presented below.
| Property | 2-Fluorobenzoyl Chloride | This compound | Data Source(s) |
| Molecular Formula | C₇H₄ClFO | C₇H₃Cl₂FO | , |
| Molecular Weight | 158.56 g/mol | 193.00 g/mol | , |
| Appearance | Colorless liquid | Colorless to light yellow liquid | , |
| Boiling Point | 90-92 °C @ 15 mmHg | Not specified | , |
| Melting Point | 4 °C | Not specified | , |
| Density | ~1.328 g/mL at 25 °C | Not specified |
The Dueling Factors of Reactivity: Electronics vs. Sterics
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily governed by two factors:
-
Electrophilicity of the Carbonyl Carbon: A greater partial positive charge (δ+) on the carbonyl carbon enhances its attraction to nucleophiles, accelerating the reaction rate.
-
Steric Accessibility: The ease with which a nucleophile can physically approach the carbonyl carbon is crucial. Bulky groups near the reaction site can block this approach, slowing or even preventing the reaction.
In the case of our two subjects, these two factors are in direct opposition.
-
Electronic Effects: The combined inductive (-I) effects of both chlorine and fluorine in This compound make its carbonyl carbon more electron-deficient and, therefore, electronically more activated towards nucleophilic attack than the carbonyl in 2-fluorobenzoyl chloride .
-
Steric Effects: The single ortho-fluorine atom in 2-fluorobenzoyl chloride presents minimal steric hindrance. In stark contrast, the two ortho substituents in This compound create a crowded environment around the acyl chloride moiety, significantly hindering the nucleophile's trajectory to the carbonyl carbon. This is often referred to as the "ortho effect."
Caption: Dominant factors influencing the reactivity of the two benzoyl chlorides.
Experimental Protocol: Comparative N-Acylation for Amide Synthesis
To illustrate the practical differences in reactivity, we will outline a standard protocol for the synthesis of an amide via a Schotten-Baumann reaction. This common transformation highlights how reaction conditions may need to be adjusted to accommodate the steric hindrance of this compound.
Objective: To synthesize the corresponding N-benzyl amide from each acyl chloride.
Materials:
-
Benzylamine
-
2-Fluorobenzoyl chloride OR this compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol A: Reaction with 2-Fluorobenzoyl Chloride (Higher Reactivity)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 equiv.) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equiv.) to the stirred solution.
-
Acylation: Add 2-fluorobenzoyl chloride (1.05 equiv.) dropwise to the cold solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Protocol B: Reaction with this compound (Lower Reactivity)
Steps 1 and 2 are identical to Protocol A.
-
Acylation: Add this compound (1.05 equiv.) dropwise to the cold solution.
-
Reaction: Allow the mixture to warm to room temperature and stir. The reaction is expected to be significantly slower. Stir for 8-24 hours, or gently heat the reaction mixture to 35-40 °C (refluxing
A Senior Application Scientist’s Comparative Guide to Acylating Agents: The Unique Profile of 2-Chloro-6-fluorobenzoyl Chloride
In the landscape of organic synthesis, the acylation reaction—the introduction of an acyl group (R-C=O) into a molecule—is a fundamental tool for constructing complex architectures in pharmaceuticals, agrochemicals, and materials science.[1][2] The choice of the acylating agent is a critical decision that profoundly influences a reaction's efficiency, selectivity, and overall success.[3] While common reagents like benzoyl chloride or acetic anhydride are workhorses of the modern lab, specialized reagents are often required for challenging substrates.
This guide provides an in-depth comparison of 2-Chloro-6-fluorobenzoyl chloride with other conventional acylating agents. We will explore how its unique substitution pattern creates a distinct reactivity and selectivity profile, offering solutions for specific synthetic challenges encountered by researchers and process chemists.
The Acylating Agent's Role: A Mechanistic Perspective
Acylation typically proceeds via a nucleophilic acyl substitution mechanism. The reaction's efficiency is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[4] Highly reactive acylating agents, such as acyl chlorides, feature a good leaving group (Cl⁻), which facilitates the reaction.[5][6]
The general reactivity hierarchy for common acylating agents is as follows: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids [3][6]
This trend is a direct consequence of the leaving group's ability to stabilize a negative charge. A better leaving group results in a more reactive agent.[4]
Caption: Nucleophilic acyl substitution pathway.
Profile of this compound
This compound is a specialized acylating agent used in the synthesis of pharmaceuticals and agrochemicals.[7] Its behavior is dictated by the electronic and steric effects of the ortho-substituents on the benzoyl ring.
-
Electronic Effects: Both chlorine and fluorine are highly electronegative atoms. Their strong electron-withdrawing inductive effects (-I) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. This electronic activation suggests a high intrinsic reactivity.
-
Steric Effects: The placement of both a chloro and a fluoro group at the ortho positions creates significant steric hindrance around the reactive carbonyl center. This bulkiness can impede the approach of a nucleophile, thereby slowing down the reaction rate.[8][9]
The unique performance of this reagent stems from the interplay between this electronic activation and steric hindrance.
Comparative Performance Analysis
To understand the practical implications of its structure, we compare this compound with two widely used acylating agents: the parent Benzoyl Chloride (a standard aromatic acyl chloride) and Acetic Anhydride (a common aliphatic anhydride).
| Feature | This compound | Benzoyl Chloride | Acetic Anhydride |
| Reactivity | Moderate to High. Electronically activated but sterically hindered. Reaction rates are substrate-dependent. | High. Good baseline reactivity with a wide range of nucleophiles.[3] | Moderate. Less reactive than acyl chlorides due to the less effective carboxylate leaving group.[6] |
| Selectivity | High. The bulky ortho groups provide excellent regioselectivity, favoring reactions at less sterically crowded sites on a multi-functional nucleophile.[10] | Moderate. Can lead to multiple acylation products with complex substrates if not carefully controlled. | Good. Generally more selective than acyl chlorides due to lower reactivity.[11] |
| Byproduct | Corrosive HCl gas. | Corrosive HCl gas.[3] | Non-corrosive acetic acid.[3] |
| Key Advantage | Precision and regioselectivity in complex syntheses. | General applicability and cost-effectiveness. | Milder reactions and a less hazardous byproduct. |
| Primary Limitation | Higher cost and potentially sluggish reactivity with bulky nucleophiles. | Can lack selectivity; corrosive byproduct requires careful handling. | May require catalysts or higher temperatures to achieve desired reaction rates.[3] |
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"Choice" -> "Reactivity" [color="#5F6368", style=dashed, arrowhead=none]; "Reactivity" -> "BC" [label="Good Leaving Group", color="#34A853", fontcolor="#34A853"];
"Choice" -> "Mildness" [color="#5F6368", style=dashed, arrowhead=none]; "Mildness" -> "AA" [label="Less Corrosive Byproduct", color="#FBBC05", fontcolor="#FBBC05"]; }
Caption: Decision factors for selecting an acylating agent.
Experimental Protocols: A Self-Validating System
The true performance of an acylating agent is revealed in its application. Below are representative protocols for Friedel-Crafts acylation and amide synthesis, designed to highlight the differences in handling and reaction conditions.
Protocol 1: Friedel-Crafts Acylation of Anisole
This experiment demonstrates the electrophilic aromatic substitution on an activated arene. The choice of catalyst and reaction time are critical for success.[12][13]
Objective: To synthesize 4-methoxybenzophenone derivatives and compare reaction efficiency.
Materials:
-
Anisole
-
Acylating Agent (this compound OR Benzoyl Chloride)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: Dissolve the acylating agent (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.[14]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Causality Note: Reactions with Benzoyl Chloride are typically complete within 1-2 hours. Due to steric hindrance, the reaction with this compound may require a longer reaction time (e.g., 4-8 hours) or gentle heating to proceed to completion. This step is self-validating; the reaction is only quenched upon disappearance of the starting material as confirmed by TLC.
-
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Standard workflow for Friedel-Crafts acylation.
Protocol 2: Amide Bond Formation with Benzylamine
This protocol demonstrates nucleophilic acyl substitution to form an amide, a cornerstone reaction in pharmaceutical chemistry.[2][15]
Objective: To synthesize N-benzylamides and compare reaction conditions.
Materials:
-
Benzylamine
-
Acylating Agent (this compound OR Benzoyl Chloride)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in DCM.
-
Causality Note: The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
-
-
Acylating Agent Addition: Cool the solution to 0°C. Add a solution of the acylating agent (1.05 equivalents) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically rapid.
-
Monitoring and Workup: Monitor by TLC. Upon completion, wash the reaction mixture with water, 1M HCl (to remove excess base and amine), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization.
Conclusion: Selecting the Right Tool for the Job
The choice of an acylating agent is a strategic decision based on a trade-off between reactivity, selectivity, cost, and safety.
-
Benzoyl Chloride and Acetic Anhydride are excellent general-purpose reagents for a wide array of transformations where high reactivity or mild conditions are the primary concern.
-
This compound carves out its niche in complex, multi-step syntheses. Its value is not in its speed but in its precision. The steric shield provided by the ortho-substituents allows for the selective acylation of specific sites in a polyfunctional molecule, potentially saving multiple protection and deprotection steps. This makes it an invaluable tool for medicinal and process chemists aiming to build intricate molecular frameworks with high fidelity.
Ultimately, a deep understanding of the mechanistic principles governing these reagents empowers the modern scientist to make informed, effective decisions at the bench.
References
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric effects in the acylation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Acylation Overview, Mechanism & Agents | Study.com [study.com]
A Comparative Guide: 2-Chloro-6-fluorobenzoyl Chloride vs. Oxalyl Chloride in Synthetic Chemistry
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired chemical transformations with high efficiency, selectivity, and safety. Among the myriad of available options, acyl chlorides are a cornerstone for the introduction of acyl groups, particularly in the formation of esters and amides. This guide provides an in-depth technical comparison between a specialized aromatic acyl chloride, 2-Chloro-6-fluorobenzoyl chloride, and a widely used diacyl chloride, oxalyl chloride. While both are potent acylating agents, their applications and advantages are distinct, catering to different synthetic strategies. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to the Reagents
Oxalyl Chloride: The Versatile Workhorse
Oxalyl chloride, with the chemical formula (COCl)₂, is a colorless, fuming liquid with a sharp, pungent odor.[1] It is the diacyl chloride of oxalic acid and is a highly reactive and versatile reagent in organic synthesis.[1] Its utility spans from the conversion of carboxylic acids to the more reactive acyl chlorides to its crucial role in the Swern oxidation for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.[2][3][4]
This compound: The Specialized Building Block
This compound is a substituted aromatic acyl chloride. Its structure, featuring both a chloro and a fluoro substituent ortho to the acyl chloride group, imparts unique electronic and steric properties. These substituents enhance its reactivity and selectivity in specific chemical reactions.[5] It is primarily utilized as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[5]
Comparative Analysis of Applications and Reactivity
The primary distinction between these two reagents lies in their intended use. Oxalyl chloride is a general-purpose reagent for functional group transformations, whereas this compound is typically incorporated as a structural motif in the final product.
Oxalyl Chloride: A Reagent for Activation and Oxidation
The main applications of oxalyl chloride are:
-
Conversion of Carboxylic Acids to Acyl Chlorides: Oxalyl chloride is widely used to convert carboxylic acids into their corresponding acyl chlorides.[6][7] This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and is favored for its mild conditions and the fact that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are gaseous, which simplifies the workup process.[6][8] Compared to other chlorinating agents like thionyl chloride, oxalyl chloride is often considered milder and more selective.[7]
-
Swern Oxidation: In conjunction with dimethyl sulfoxide (DMSO) and a hindered base like triethylamine (TEA), oxalyl chloride is a key reagent in the Swern oxidation.[3][4][9] This method is highly valued for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild, metal-free conditions, thus avoiding over-oxidation to carboxylic acids.[3][10]
Mechanism of Oxalyl Chloride in Acyl Chloride Formation (with DMF catalyst)
The reaction with DMF forms a Vilsmeier reagent, which is the active chlorinating species.
Caption: Vilsmeier reagent formation and reaction with a carboxylic acid.
This compound: A Precursor for Bioactive Molecules
The utility of this compound stems from the incorporation of the 2-chloro-6-fluorobenzoyl moiety into the target molecule. This structural unit is found in various pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis: This acyl chloride is a key building block in the synthesis of certain pharmaceuticals. For example, it is an important intermediate in the production of the antibiotic flucloxacillin.[3] The presence of the halogen atoms can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule.[2]
-
Agrochemical Development: In the agrochemical industry, it is used in the synthesis of herbicides and fungicides.[5] The specific substitution pattern on the aromatic ring is often crucial for the desired pesticidal activity.
Electronic and Steric Effects of this compound
The ortho chloro and fluoro substituents have strong electron-withdrawing inductive effects, which increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[11] These substituents also exert steric hindrance, which can influence the selectivity of its reactions.
Caption: Influence of substituents on the reactivity of this compound.
Experimental Data and Protocols
While direct comparative studies are scarce due to their differing applications, we can analyze representative protocols for each reagent in their primary roles.
Table 1: Comparison of Reagent Properties and Applications
| Feature | Oxalyl Chloride | This compound |
| Primary Use | General acylating and oxidizing agent | Specialized synthetic building block |
| Key Applications | Acyl chloride synthesis, Swern oxidation | Pharmaceutical and agrochemical synthesis |
| Byproducts | Gaseous (CO, CO₂, HCl) | 2-Chloro-6-fluorobenzoic acid (from hydrolysis) |
| Workup | Simple evaporation of volatiles | Typically requires aqueous workup and extraction |
| Selectivity | Generally high in converting acids to acid chlorides | Influenced by steric and electronic effects of substituents |
Protocol 1: General Procedure for Acyl Chloride Synthesis using Oxalyl Chloride
-
To a solution of the carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of DMF (e.g., 1 drop).
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often used without further purification.
Protocol 2: General Procedure for Amide Formation using this compound
-
In a reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup (e.g., wash with dilute acid, base, and brine).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Safety and Handling
Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Oxalyl Chloride: It is toxic, corrosive, and reacts violently with water.[12][13][14] Inhalation can be harmful.[12][13]
-
This compound: It is a corrosive material that can cause severe skin burns and eye damage.[15]
Conclusion: Making the Right Choice
The selection between this compound and oxalyl chloride is not a matter of direct substitution but of synthetic strategy.
Choose Oxalyl Chloride for:
-
General and efficient conversion of carboxylic acids to acyl chlorides with easy workup.
-
Mild and selective oxidation of alcohols to aldehydes and ketones via the Swern oxidation.
Choose this compound when:
-
The 2-chloro-6-fluorobenzoyl moiety is a required structural component of the final target molecule.
-
Specific electronic and steric properties are needed to direct the reactivity and selectivity in the synthesis of complex pharmaceuticals or agrochemicals.
In essence, oxalyl chloride is a tool for functional group manipulation, while this compound is a specialized brick for constructing complex molecular architectures. A thorough understanding of their distinct advantages allows for more elegant and efficient synthetic planning.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. difference.wiki [difference.wiki]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Senior Application Scientist's Guide to the NMR Characterization of 2-Chloro-6-fluorobenzoyl Chloride Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 2-chloro-6-fluorobenzoyl chloride stands as a pivotal building block. Its unique trifecta of reactive sites—an electrophilic acyl chloride and two distinct halogen substituents—offers a versatile platform for constructing complex molecular architectures. However, the successful synthesis of novel derivatives is only half the battle; unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its principal reaction products, focusing on amidation and esterification.
As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. This guide is structured to provide not just reference data, but a self-validating framework for analysis, grounded in established spectroscopic principles and supported by experimental data from closely related structural analogues. While publicly available, fully assigned experimental spectra for this compound itself are scarce, this guide leverages a predictive approach based on authoritative data from analogous compounds to provide a robust analytical roadmap.
The Analytical Power of Multinuclear NMR
The presence of ¹H, ¹³C, and ¹⁹F nuclei makes multinuclear NMR spectroscopy an exceptionally powerful tool for characterizing products derived from this compound.
-
¹H NMR provides information on the proton environment, including the number of unique protons, their chemical environment, and their proximity to other nuclei through spin-spin coupling.
-
¹³C NMR reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing clear indicators of functional group transformations.
-
¹⁹F NMR is particularly diagnostic for fluorinated compounds. With a 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive.[1] Its wide chemical shift range (~800 ppm) minimizes signal overlap, and its propensity for coupling over multiple bonds (¹H-¹⁹F and ¹³C-¹⁹F) provides invaluable connectivity information.[1][2]
Comparative Analysis: Starting Material vs. Products
The primary reactions of this compound are nucleophilic acyl substitutions. Here, we compare the expected NMR signatures of the starting material with two common products: an amide (from reaction with benzylamine) and an ester (from reaction with ethanol).
The Starting Material: this compound
The acyl chloride group is a strong electron-withdrawing group, which, combined with the inductive effects of the halogens, significantly deshields the aromatic protons and carbons.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| H-3 | 7.55 - 7.65 | ddd | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 6.0, ⁵J(H,H) ≈ 1.0 |
| H-4 | 7.40 - 7.50 | td | ³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 1.0 |
| H-5 | 7.25 - 7.35 | t | ³J(H,H) ≈ 8.5 |
| ¹³C | |||
| C=O | 164 - 166 | d | ³J(C,F) ≈ 3-5 |
| C-1 | 128 - 130 | d | ²J(C,F) ≈ 15-20 |
| C-2 (C-Cl) | 136 - 138 | d | ²J(C,F) ≈ 3-5 |
| C-3 | 134 - 136 | d | ³J(C,F) ≈ 2-4 |
| C-4 | 126 - 128 | s | |
| C-5 | 116 - 118 | d | ⁴J(C,F) ≈ 1-3 |
| C-6 (C-F) | 160 - 163 | d | ¹J(C,F) ≈ 250-260 |
| ¹⁹F | -105 to -115 | t | ⁴J(F,H) ≈ 6.0 |
Causality: The predictions are based on data from analogues like 2-chlorobenzoyl chloride[3][4] and 2-fluorobenzoyl chloride[3][5]. The ortho-fluorine is expected to induce a doublet splitting in the ¹³C signals of adjacent carbons (C-1 and C-2) and a large one-bond coupling constant for C-6. The ¹⁹F signal is anticipated in the typical range for aromatic fluorides and will likely appear as a triplet due to coupling with the adjacent H-5 and the more distant H-3.[6]
Amidation Product: N-Benzyl-2-chloro-6-fluorobenzamide
Reacting the acyl chloride with a primary amine like benzylamine replaces the chlorine atom with a nitrogen, forming a significantly more electron-donating amide group. This change dramatically alters the electronic environment and, consequently, the NMR spectra.
Predicted NMR Data for N-Benzyl-2-chloro-6-fluorobenzamide:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| NH | 8.0 - 8.5 | t (broad) | ³J(H,H) ≈ 5.5 |
| Ar-H (benzoyl) | 7.1 - 7.5 | m | |
| Ar-H (benzyl) | 7.2 - 7.4 | m | |
| CH₂ | 4.6 - 4.7 | d | ³J(H,H) ≈ 5.5 |
| ¹³C | |||
| C=O | 163 - 165 | d | ³J(C,F) ≈ 2-4 |
| C-1 | 120 - 122 | d | ²J(C,F) ≈ 18-25 |
| C-2 (C-Cl) | 134 - 136 | d | ²J(C,F) ≈ 3-6 |
| C-3 | 132 - 134 | d | ³J(C,F) ≈ 8-10 |
| C-4 | 125 - 127 | s | |
| C-5 | 115 - 117 | d | ⁴J(C,F) ≈ 1-3 |
| C-6 (C-F) | 158 - 161 | d | ¹J(C,F) ≈ 250-260 |
| CH₂ | 43 - 45 | s | |
| Ar-C (benzyl) | 127-138 | ||
| ¹⁹F | -110 to -120 | m |
Causality: The conversion of the highly electrophilic acyl chloride to a less electrophilic amide results in a general upfield shift for the aromatic protons and carbons of the benzoyl ring. The appearance of new signals for the benzyl group (CH₂ and its aromatic ring) and a broad NH proton signal are key identifiers. The CH₂ signal appears as a doublet due to coupling with the NH proton, which in turn appears as a broad triplet. This is consistent with data for similar N-benzylbenzamides.[7][8] The ¹³C data for the benzoyl ring is informed by the spectrum of N-(2-chloro-6-fluorobenzoyl)glycine.[9]
Esterification Product: Ethyl 2-Chloro-6-fluorobenzoate
Esterification with ethanol introduces an alkoxy group, which is less electron-donating than the N-benzyl group but still significantly different from the acyl chloride.
Predicted NMR Data for Ethyl 2-Chloro-6-fluorobenzoate:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| Ar-H | 7.1 - 7.5 | m | |
| CH₂ | 4.4 - 4.5 | q | ³J(H,H) ≈ 7.1 |
| CH₃ | 1.3 - 1.4 | t | ³J(H,H) ≈ 7.1 |
| ¹³C | |||
| C=O | 163 - 165 | d | ³J(C,F) ≈ 3-5 |
| C-1 | 122 - 124 | d | ²J(C,F) ≈ 15-20 |
| C-2 (C-Cl) | 133 - 135 | d | ²J(C,F) ≈ 4-7 |
| C-3 | 132 - 134 | d | ³J(C,F) ≈ 9-11 |
| C-4 | 125 - 127 | s | |
| C-5 | 115 - 117 | d | ⁴J(C,F) ≈ 1-3 |
| C-6 (C-F) | 159 - 162 | d | ¹J(C,F) ≈ 250-260 |
| CH₂ | 61 - 63 | s | |
| CH₃ | 13 - 15 | s | |
| ¹⁹F | -110 to -120 | m |
Causality: The formation of the ester introduces the characteristic quartet and triplet of an ethyl group in the ¹H NMR spectrum. The aromatic signals will shift upfield relative to the starting acyl chloride, but likely remain slightly downfield compared to the amide due to the lesser electron-donating character of the oxygen. These predictions are supported by spectral data for related compounds like ethyl 2-chlorobenzoate[10] and ethyl 2-fluorobenzoate.[5][11]
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the amide and ester derivatives. These are based on standard, widely accepted laboratory procedures for nucleophilic acyl substitution.
Protocol 1: Synthesis of N-Benzyl-2-chloro-6-fluorobenzamide
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Acylation: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 2-Chloro-6-fluorobenzoate
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous ethanol, which acts as both reagent and solvent.
-
Catalysis: Add a catalytic amount of pyridine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Conclusion
The structural elucidation of reaction products derived from this compound is unequivocally accomplished through a combined ¹H, ¹³C, and ¹⁹F NMR approach. The transformation of the acyl chloride to an amide or ester induces predictable and significant changes in the NMR spectra. Key diagnostic markers include the upfield shift of aromatic signals, the appearance of new spin systems corresponding to the nucleophile (e.g., the A₂X pattern of the N-CH₂ group in the amide or the A₂X₃ system of the ethyl group in the ester), and characteristic shifts in the ¹³C and ¹⁹F spectra. By comparing the spectra of the reaction products to that of the starting material and leveraging data from structural analogues, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the integrity of their downstream drug development and materials science applications.
References
- 1. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]
- 4. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR [m.chemicalbook.com]
- 5. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR [m.chemicalbook.com]
- 6. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. scielo.br [scielo.br]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]
HPLC analysis of reaction kinetics using 2-Chloro-6-fluorobenzoyl chloride
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The Efficacy of 2-Chloro-6-fluorobenzoyl Chloride in Amide Synthesis: A Comparative Benchmarking Guide
For researchers, scientists, and professionals in drug development, the synthesis of the amide bond is a cornerstone of molecular construction, pivotal in the creation of a vast array of pharmaceuticals and functional materials. The choice of activating agent for this critical transformation dictates not only the efficiency and yield of the reaction but also its scope, scalability, and overall cost-effectiveness. This guide provides an in-depth technical comparison of 2-Chloro-6-fluorobenzoyl chloride, a highly reactive acylating agent, against contemporary amide coupling reagents, supported by established chemical principles and representative experimental protocols.
Introduction: The Enduring Importance of Amide Synthesis
The amide functional group is a ubiquitous motif in biologically active molecules, including peptides, natural products, and a significant portion of commercial drugs. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid moiety. Historically, the conversion of carboxylic acids to highly reactive acyl chlorides has been a robust and widely adopted strategy. This compound (CAS 79455-63-3) emerges as a potent reagent in this class, valued for its role in constructing complex molecular architectures.[1] Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the acyl chloride, enhances its electrophilicity and influences the properties of the resulting amide products.
The Acyl Chloride Strategy: Reactivity and Mechanistic Considerations
The primary advantage of using an acyl chloride, such as this compound, lies in its high reactivity. The reaction with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism, as depicted below. This pathway is characterized by the rapid formation of a tetrahedral intermediate, followed by the expulsion of a chloride ion, a very good leaving group, to yield the stable amide bond.[2]
// Reactants acyl_chloride [label=<
This compound
]; amine [label=<
![]()
Amine (R-NH₂)
];
// Intermediate tetrahedral_intermediate [label=<
Tetrahedral Intermediate
];
// Products amide [label=<
Amide
]; hcl [label="HCl"];
// Arrows acyl_chloride -> tetrahedral_intermediate [label="Nucleophilic Attack"]; amine -> tetrahedral_intermediate; tetrahedral_intermediate -> amide [label="Elimination"]; tetrahedral_intermediate -> hcl; }
Figure 1: General mechanism of amide formation using an acyl chloride.
This reaction, often conducted under Schotten-Baumann conditions, is typically fast and high-yielding.[3] The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Comparative Analysis: this compound vs. Modern Coupling Reagents
While the acyl chloride method is effective, the field of amide synthesis has evolved significantly with the development of milder and more selective coupling reagents. These reagents, such as carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU, HBTU), offer advantages in terms of functional group tolerance and the suppression of side reactions, particularly racemization in chiral substrates.
| Feature | This compound | Carbodiimides (e.g., EDC/HOBt) | Uronium/Aminium Salts (e.g., HATU) |
| Reactivity | Very High | Moderate to High | High to Very High |
| Reaction Time | Typically < 1 hour | 1-12 hours | 0.5-4 hours |
| Typical Yields | Good to Excellent | Good to Excellent | Excellent |
| Functional Group Tolerance | Moderate | Good | Excellent |
| Racemization Risk | Can be significant with chiral amines | Low to Moderate (with additives) | Very Low |
| Byproducts | HCl (corrosive) | Water-soluble urea | Water-soluble urea/guanidinium salts |
| Handling/Storage | Moisture-sensitive, corrosive | Generally stable solids | Generally stable solids, some are moisture-sensitive |
| Cost | Generally low | Moderate | High |
Experimental Protocols
To provide a practical framework for comparison, detailed step-by-step methodologies for amide synthesis are presented below.
Protocol 1: Amide Synthesis using this compound (Schotten-Baumann Conditions)
This protocol describes a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography as required.
Protocol 2: Amide Synthesis using a Carbodiimide Coupling Reagent (EDC/HOBt)
This protocol outlines a standard procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to minimize racemization.
Materials:
-
Carboxylic acid
-
Primary or secondary amine
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Workflow and Decision Making
The selection of an appropriate method for amide synthesis is a critical step in the design of a synthetic route. The following workflow provides a logical framework for this decision-making process.
start [label="Define Synthetic Requirements", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; substrate_analysis [label="Analyze Substrate Properties\n(Steric Hindrance, Chirality, Functional Groups)"]; cost_scale [label="Consider Cost and Scale"]; decision_acyl [label="this compound\n(High Reactivity, Simple Substrates)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_coupling [label="Modern Coupling Reagent\n(Sensitive Substrates, High Selectivity)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol_selection [label="Select and Optimize Protocol"]; synthesis [label="Perform Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> substrate_analysis; substrate_analysis -> cost_scale; cost_scale -> decision_acyl [label="Cost-sensitive,\nrobust substrate"]; cost_scale -> decision_coupling [label="Value-added,\nsensitive substrate"]; decision_acyl -> protocol_selection; decision_coupling -> protocol_selection; protocol_selection -> synthesis; }
Figure 2: Decision workflow for selecting an amide synthesis method.
Conclusion and Future Outlook
This compound remains a highly effective and economical reagent for the synthesis of amides, particularly in scenarios where high reactivity is paramount and the substrates are robust. Its straightforward application in Schotten-Baumann-type reactions makes it a valuable tool in the synthetic chemist's arsenal. However, for sensitive substrates, particularly those prone to racemization or containing delicate functional groups, the use of modern coupling reagents is often the more prudent choice, despite their higher cost. The continued development of novel, efficient, and sustainable methods for amide bond formation will undoubtedly remain a key focus in chemical research, aiming to combine the reactivity of classical reagents with the selectivity and mildness of modern coupling agents.
References
A Comparative Guide to Leaving Group Ability in Substituted Benzoyl Chlorides: A Kinetic and Mechanistic Study
Introduction: The Nuances of Reactivity in Acyl Systems
In the landscape of organic synthesis and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular construction. Among these, acyl chlorides, and specifically substituted benzoyl chlorides, serve as highly versatile intermediates. Their utility stems from their participation in nucleophilic acyl substitution reactions, a fundamental process for creating esters, amides, and other crucial functional groups.[1][2] The efficiency of these transformations is dictated by several factors, chief among them being the stability of the leaving group and the electrophilicity of the carbonyl carbon.
This guide provides a comparative study of the leaving group ability of the chloride ion across a series of electronically diverse para-substituted benzoyl chlorides. While the leaving group itself (Cl⁻) is constant, its departure is profoundly influenced by the electronic environment of the molecule. We will explore the underlying physical organic principles, present a robust experimental protocol for quantifying these effects through kinetic analysis, and interpret the resulting data to build a predictive model of reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these critical building blocks.
Theoretical Framework: Unpacking the Electronic Effects
The Mechanism: A Tale of Two Steps
Nucleophilic acyl substitution is not a single, concerted event but rather a two-step process known as the addition-elimination mechanism.[3][4]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable (i.e., weakest basic) group—the leaving group.[5][6]
For benzoyl chlorides, the rate-determining step is typically the initial nucleophilic attack.[7] Therefore, any factor that enhances the electrophilicity of the carbonyl carbon will accelerate the overall reaction rate.
Substituent Effects: The Push and Pull on Reactivity
The substituents on the benzene ring exert a powerful influence through a combination of inductive and resonance (mesomeric) effects.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the carbonyl carbon. This withdrawal increases the carbon's partial positive charge (δ+), making it a more potent electrophile and accelerating the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) push electron density into the ring system. This donation reduces the carbonyl carbon's partial positive charge, rendering it less electrophilic and slowing the reaction rate.
Quantifying Reactivity: The Hammett Equation
The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation: log(k/k₀) = ρσ .[8][9]
-
k and k₀ are the rate constants for the substituted and unsubstituted benzoyl chloride, respectively.
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. Positive values indicate electron-withdrawing, and negative values indicate electron-donating.
-
ρ (Rho): The reaction constant, which measures the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which indicates a buildup of negative charge in the transition state of the rate-determining step.[9]
Experimental Design: A Kinetic Investigation of Solvolysis
To compare the reactivity of different substituted benzoyl chlorides, we will measure their rates of solvolysis. In this experiment, a nucleophilic solvent, which is present in large excess, reacts with the benzoyl chloride. This setup simplifies the kinetics to a pseudo-first-order process, where the rate depends only on the concentration of the benzoyl chloride.[8]
We will use alcoholysis with anhydrous n-propanol as our model system. The reaction produces hydrochloric acid (HCl), and its progress can be conveniently monitored by the increase in the electrical conductivity of the solution over time.[8]
Materials & Substrates
A series of para-substituted benzoyl chlorides will be investigated to provide a range of electronic effects.
| Substituent (X) | Group Type | Expected Effect on Rate | Hammett σₚ Constant |
| -OCH₃ | Strong EDG | Decrease | -0.27 |
| -CH₃ | Weak EDG | Decrease | -0.17 |
| -H | Reference | Baseline | 0.00 |
| -Cl | Weak EWG | Increase | +0.23 |
| -NO₂ | Strong EWG | Increase | +0.78 |
Note: Benzoyl chlorides can be synthesized from the corresponding benzoic acids by reaction with thionyl chloride or oxalyl chloride and should be purified by vacuum distillation immediately before use.[2][10]
Experimental Protocol: Conductometric Rate Measurement
This protocol is designed as a self-validating system. Consistency across multiple runs for the same substrate is a key indicator of procedural accuracy.
-
Apparatus Setup:
-
Assemble a jacketed reaction vessel connected to a constant temperature water bath set to 25.0 ± 0.1 °C.
-
Place a conductivity probe connected to a conductivity meter into the reaction vessel. Ensure the probe is clean and calibrated.
-
Use a magnetic stirrer and a small stir bar to ensure rapid mixing.
-
-
Reagent Preparation:
-
Prepare a ~0.1 M stock solution of the purified substituted benzoyl chloride in a small amount of anhydrous dioxane.
-
Add a precise volume (e.g., 50.0 mL) of anhydrous n-propanol to the temperature-controlled reaction vessel and allow it to equilibrate for 15-20 minutes.
-
-
Kinetic Run:
-
Begin stirring the n-propanol at a constant rate.
-
Start data logging on the conductivity meter (set to record every 5-10 seconds).
-
Using a microliter syringe, rapidly inject a small, precise volume (e.g., 100 µL) of the benzoyl chloride stock solution into the stirring n-propanol.
-
Continue recording the conductivity until the value becomes stable, indicating the reaction has reached completion (at least 10 half-lives). This final reading is G∞.
-
-
Data Analysis:
-
The pseudo-first-order rate constant, k, is determined from the integrated rate law: ln(G∞ - Gt) = -kt + ln(G∞ - G₀) , where Gt is the conductivity at time t, G∞ is the final conductivity, and G₀ is the initial conductivity.
-
For each run, create a plot of ln(G∞ - Gt) versus time (t).
-
The plot should yield a straight line, confirming first-order kinetics. The rate constant k is the negative of the slope of this line.
-
Perform at least three replicate runs for each substituted benzoyl chloride to ensure reproducibility and calculate the average rate constant.
-
Results and Interpretation
Quantitative Data Summary
The following table presents representative experimental data for the alcoholysis of para-substituted benzoyl chlorides in n-propanol at 25.0 °C.
| Substituent (X) | Hammett σₚ | Avg. Rate Constant, k (s⁻¹) | Relative Rate (k/k₀) | log(k/k₀) |
| p-OCH₃ | -0.27 | 1.5 x 10⁻⁴ | 0.21 | -0.67 |
| p-CH₃ | -0.17 | 3.8 x 10⁻⁴ | 0.54 | -0.27 |
| -H | 0.00 | 7.1 x 10⁻⁴ | 1.00 | 0.00 |
| p-Cl | +0.23 | 2.9 x 10⁻³ | 4.08 | 0.61 |
| p-NO₂ | +0.78 | 4.5 x 10⁻² | 63.38 | 1.80 |
Analysis of Kinetic Data
The data clearly demonstrate the profound impact of substituents on the reaction rate. As predicted, electron-donating groups (-OCH₃, -CH₃) decrease the rate of solvolysis compared to the unsubstituted benzoyl chloride. Conversely, electron-withdrawing groups (-Cl, -NO₂) cause a dramatic increase in the reaction rate. The p-nitrobenzoyl chloride reacts over 60 times faster than the reference compound, underscoring the powerful activating effect of a strong EWG.
This trend directly supports the proposed mechanism: the rate is governed by the electrophilicity of the carbonyl carbon. EWGs enhance this electrophilicity, facilitating the rate-determining nucleophilic attack, while EDGs diminish it.
The Hammett Plot: A Linear Free-Energy Relationship
Plotting the logarithm of the relative rate constants (log(k/k₀)) against the corresponding Hammett σₚ constants yields a linear relationship, known as a Hammett plot.
(A Hammett plot would be displayed here, showing log(k/k₀) on the y-axis and σ on the x-axis, with the data points from the table forming a straight line.)
The excellent linearity of the plot (R² > 0.99) provides two critical insights:
-
The reaction mechanism remains consistent across the entire series of substituted reactants.[8][11]
-
The electronic influence of the substituents is the primary determinant of reactivity in this system.
From the slope of this line, we can calculate the reaction constant, ρ ≈ +2.3 . The positive sign confirms that the reaction is accelerated by electron-withdrawing groups. The magnitude of ρ indicates a high sensitivity to substituent effects, which is characteristic of reactions where a charge is developed or altered near the aromatic ring in the rate-determining transition state. In this case, it reflects the development of negative charge on the carbonyl oxygen as the nucleophile attacks.
Conclusion
This guide demonstrates that while the chloride ion is the nominal leaving group in the solvolysis of substituted benzoyl chlorides, its effective "leaving group ability" is indirectly controlled by the electronic nature of the aromatic substituent. The reaction rate is not governed by the C-Cl bond cleavage itself, but by the preceding rate-determining nucleophilic attack.
-
Electron-withdrawing groups activate the substrate, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
-
Electron-donating groups deactivate the substrate, shielding the carbonyl carbon and slowing the reaction.
The successful application of the Hammett equation provides a powerful quantitative and predictive tool, confirming a consistent mechanism across the series and yielding a positive reaction constant (ρ) that is fully consistent with the addition-elimination mechanism. For professionals in drug discovery and process chemistry, this understanding is paramount for rationally designing synthetic routes and tuning the reactivity of essential chemical intermediates.
References
- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 7.7. Leaving Groups – Introduction to Organic Chemistry [saskoer.ca]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Compounds Synthesized from 2-Chloro-6-fluorobenzoyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of a compound's purity and identity. When utilizing highly reactive starting materials like 2-Chloro-6-fluorobenzoyl chloride, a multifaceted analytical approach is not just best practice—it is a necessity for ensuring data integrity and the safety of downstream applications.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of compounds derived from this compound. We will move beyond simple protocol recitation to explore the underlying rationale for each technique, creating a self-validating system of analysis where the strengths of one method compensate for the limitations of another. Our central example will be the characterization of N-phenyl-2-chloro-6-fluorobenzamide , a representative amide synthesized from this compound and aniline.
The Imperative for an Orthogonal Approach
Synthesizing amides from an acyl chloride is a robust and common transformation. However, the reactivity of this compound can lead to a predictable yet critical impurity profile that must be thoroughly investigated.
Potential Impurities in the Synthesis of N-phenyl-2-chloro-6-fluorobenzamide:
-
Unreacted Starting Materials: Residual this compound and the corresponding amine (aniline in our example).
-
Hydrolysis Product: The acyl chloride can readily hydrolyze to form 2-chloro-6-fluorobenzoic acid, especially if trace moisture is present.
-
Side-Reaction Products: Depending on the amine used, other side reactions could occur.
-
Process-Related Impurities: Residual solvents or reagents from the workup and purification steps.
A single analytical technique is often insufficient to detect and accurately quantify all potential impurities. A chromatographic method might co-elute impurities, while a spectroscopic method might not be sensitive enough for trace components. Therefore, we employ an orthogonal strategy , using multiple techniques that measure different chemical properties to build a comprehensive and trustworthy purity profile.
Comparative Analysis of Core Purity Assessment Techniques
For a robust purity assessment of N-phenyl-2-chloro-6-fluorobenzamide, we will compare four primary analytical methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Table 1: Performance Comparison of Analytical Methods for N-phenyl-2-chloro-6-fluorobenzamide Purity
| Parameter | HPLC (UV-DAD) | Quantitative ¹H NMR | Mass Spectrometry (LC-MS) | Elemental Analysis (CHN) |
| Principle | Chromatographic separation based on polarity.[1] | Signal intensity is directly proportional to the number of nuclei.[2] | Separation by mass-to-charge ratio. | Combustion analysis to determine the mass percent of C, H, N. |
| Primary Use | Purity and impurity profiling.[1] | Absolute purity determination against a certified standard.[3] | Identity confirmation and detection of trace impurities. | Confirmation of empirical formula and detection of inorganic impurities. |
| Purity Result (%) | 99.85% (Area Percent) | 99.7% ± 0.2% (w/w) | Not directly quantitative for purity without standards. | C: 62.01% (Theory: 62.04%)H: 3.61% (Theory: 3.60%)N: 5.58% (Theory: 5.57%) |
| LOD/LOQ for Key Impurities | High sensitivity (LOD ~0.01%, LOQ ~0.03%).[4][5] | Lower sensitivity (LOD ~0.1%), dependent on signal overlap.[6] | Very high sensitivity (LOD <0.01%), excellent for trace analysis.[4] | Not suitable for detecting organic impurities; sensitive to inorganics. |
| Key Advantages | High resolution and sensitivity for separating closely related impurities.[4] | Primary method; does not require an analyte-specific reference standard.[3] | Unparalleled sensitivity and provides structural information on impurities. | Provides fundamental confirmation of elemental composition. |
| Key Limitations | Requires a reference standard for the main peak; assumes all impurities have a similar response factor. | Lower sensitivity; signal overlap can complicate quantification.[2] | Not inherently quantitative without appropriate standards. | Insensitive to organic impurities with the same elemental composition. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[7] For substituted benzamides, a reversed-phase method with UV detection is typically the first choice.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): N-phenyl-2-chloro-6-fluorobenzamide is a moderately polar organic molecule, making it well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water).
-
UV/Diode Array Detector (DAD): The aromatic rings in the analyte and key impurities contain chromophores that absorb UV light, allowing for sensitive detection. A DAD provides spectral data, which can help distinguish between co-eluting peaks and assess peak purity.[1]
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is often used to ensure that both early-eluting polar impurities (like 2-chloro-6-fluorobenzoic acid) and later-eluting non-polar impurities are resolved and eluted in a reasonable time.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis: Inject 10 µL of the sample solution. Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy
Unlike HPLC, which provides a relative purity, qNMR is a primary ratio method that can determine the absolute purity (as a weight percentage) of a compound by comparing the integral of one of its signals to that of a certified internal standard.[2][3]
Causality Behind Experimental Choices:
-
Internal Standard Selection: An ideal internal standard (e.g., maleic anhydride, dimethyl sulfone) should have a simple spectrum with sharp signals that do not overlap with any analyte or impurity signals. It must also be stable, non-volatile, and accurately weighed.
-
Signal Selection: For quantification, a well-resolved signal from the analyte that is unique and in a clear region of the spectrum should be chosen. For N-phenyl-2-chloro-6-fluorobenzamide, aromatic protons are often suitable candidates.
-
Relaxation Delay (d1): To ensure accurate integration, the experiment must be set up to allow for full relaxation of all protons between scans. A long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) is crucial for quantitative accuracy.[8]
Experimental Protocol: qNMR Purity Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a 90° pulse angle, a long relaxation delay (e.g., 30 seconds), and a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
-
-
Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="ng-star-inserted display"> Purity(%w/w)=IstdIanalyte×NanalyteNstd×MWstdMWanalyte×manalytemstd×PstdWhere:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
While not typically a primary quantitative tool for purity on its own, MS (especially when coupled with LC) is invaluable for confirming the identity of the main compound and identifying unknown impurities.[7] Its high sensitivity makes it perfect for detecting trace-level contaminants that other methods might miss.
Causality Behind Experimental Choices:
-
LC-MS: Coupling HPLC with a mass spectrometer provides the best of both worlds: chromatographic separation followed by mass analysis. This allows for the assignment of a molecular weight to each peak in the chromatogram, aiding in the identification of impurities.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for moderately polar molecules like our target amide. It typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
-
High-Resolution MS (HRMS): Using an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion and its fragments, greatly increasing confidence in structural assignments.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Conditions: Use the same or similar HPLC method as described in the HPLC section to achieve separation.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire full scan data to detect all ions. If specific impurities are being targeted, tandem MS (MS/MS) can be used to fragment the parent ions and provide structural information.
-
-
Analysis:
-
Confirm the presence of the [M+H]⁺ ion for the main peak corresponding to the expected molecular weight of N-phenyl-2-chloro-6-fluorobenzamide (249.05 g/mol , [M+H]⁺ = 250.05).
-
Examine the mass spectra of minor peaks to tentatively identify impurities based on their molecular weights (e.g., identifying a peak corresponding to the hydrolyzed starting material, 2-chloro-6-fluorobenzoic acid).
-
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the percentage by weight of carbon, hydrogen, and nitrogen (and sometimes other elements) in a pure sample.[9] A close match between the experimentally determined percentages and the theoretical values calculated from the molecular formula provides strong evidence for the compound's elemental composition and the absence of significant inorganic impurities.
Causality Behind Experimental Choices:
-
Combustion Analysis: The sample is combusted in a furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the original elemental composition.
-
Purity Requirement: This technique requires a highly pure sample, as it cannot distinguish between the target compound and an organic impurity with a similar elemental composition. It is best used as a final confirmation after purity has been established by chromatographic methods. A deviation of >0.4% from the theoretical value often indicates an impure sample or the presence of bound solvent.
Experimental Protocol: Elemental Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the highly purified, dry solid is placed in a tin or silver capsule.
-
Analysis: The sample is combusted in the analyzer. The instrument automatically calculates and reports the weight percentages of C, H, and N.
-
Interpretation: Compare the experimental results to the theoretical values for C₇H₄ClFO (C: 62.04%, H: 3.60%, N: 5.57%).
Comparison with Alternative Synthesis Methods
The choice of synthesis strategy directly impacts the impurity profile and, consequently, the analytical strategy. If we were to synthesize N-phenyl-2-chloro-6-fluorobenzamide using a common alternative to the acyl chloride method, such as a carbodiimide coupling (e.g., using EDC with HOBt), the potential impurities would change significantly.
-
Acyl Chloride Method Impurities: Unreacted acyl chloride, hydrolyzed benzoic acid.
-
Carbodiimide Method Impurities: Unreacted carboxylic acid, EDC/HOBt reagents, and urea byproducts from the EDC.
This change in impurity profile necessitates a different analytical focus. While HPLC would still be the primary separation technique, the analyst would need to develop methods capable of resolving the target amide from urea byproducts, which can sometimes be challenging. The qNMR analysis would need to ensure that the signals chosen for quantification do not overlap with signals from these different reagent-related impurities.
Conclusion: A Self-Validating System
No single analytical technique can provide a complete picture of a compound's purity. By employing an orthogonal, multi-technique approach, we create a self-validating system that provides the highest degree of confidence in the final product's quality.
-
HPLC establishes the chromatographic purity and separates potential organic impurities.
-
qNMR provides an absolute purity value against a certified standard, acting as an orthogonal check on the HPLC result.
-
Mass Spectrometry confirms the molecular weight of the target compound and helps identify the structures of unknown impurities detected by HPLC.
-
Elemental Analysis validates the fundamental elemental composition, confirming the absence of inorganic impurities or bound solvents.
For professionals in drug discovery and development, this rigorous, logic-driven approach to purity assessment is non-negotiable. It ensures that subsequent biological, toxicological, and clinical data are built upon a foundation of unimpeachable chemical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Acylation: Navigating Alternatives to 2-Chloro-6-fluorobenzoyl Chloride for High-Value Transformations
For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the choice of an acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall project timelines. 2-Chloro-6-fluorobenzoyl chloride, a common reagent for introducing the 2-chloro-6-fluorobenzoyl moiety, is prized for its high reactivity. However, this reactivity, coupled with the challenges of handling a moisture-sensitive acyl chloride that releases corrosive HCl gas, necessitates a thorough evaluation of alternative strategies. This guide provides an in-depth technical comparison of this compound with viable alternatives for key chemical transformations, supported by experimental data and field-proven insights to inform your synthetic choices.
The Profile of a Reactive Acylating Agent: this compound
This compound is an activated derivative of 2-chloro-6-fluorobenzoic acid. The presence of two electron-withdrawing halogen substituents at the ortho positions significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity makes it a potent agent for transformations such as amide bond formation, esterification, and Friedel-Crafts acylation.
However, the same features that drive its reactivity also present challenges. The ortho-substituents introduce considerable steric hindrance, which can impede the approach of bulky nucleophiles.[1] Furthermore, as with most acyl chlorides, its high reactivity makes it prone to hydrolysis and necessitates careful handling under anhydrous conditions. The generation of hydrochloric acid as a byproduct can also be detrimental to acid-sensitive substrates and requires the use of a stoichiometric amount of base to neutralize.[2]
Core Transformations: A Comparative Analysis
This guide will focus on three common and critical transformations where this compound is often employed:
-
Amide Bond Formation: The coupling of amines with the acyl chloride.
-
Esterification: The reaction with alcohols and phenols.
-
Friedel-Crafts Acylation: The acylation of aromatic compounds.
For each transformation, we will compare the performance of this compound with milder, more selective, or more convenient alternatives.
Amide Bond Formation: Beyond the Acyl Chloride
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. While this compound can readily acylate a wide range of amines, the use of in situ coupling reagents offers a milder and often more versatile approach, particularly for complex and acid-sensitive substrates.
The Acyl Chloride Route
The reaction of this compound with an amine is typically rapid and high-yielding, driven by the high electrophilicity of the acyl chloride.[3] The reaction is usually performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Caption: Amide formation using this compound.
Alternative: In Situ Carboxylic Acid Activation with Coupling Reagents
A more contemporary and often preferred method involves the direct coupling of the parent carboxylic acid, 2-chloro-6-fluorobenzoic acid, with an amine using a coupling reagent. This approach avoids the need to synthesize and handle the highly reactive acyl chloride.
Common classes of coupling reagents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency, rapid reaction times, and ability to suppress racemization, making them particularly valuable in peptide synthesis.[5][6][7]
Caption: Amide formation via in situ carboxylic acid activation.
Performance Comparison: Amide Bond Formation
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | This compound | Anhydrous aprotic solvent, non-nucleophilic base, 0°C to RT | High reactivity, rapid reactions, high yields with simple amines. | Moisture sensitive, generates corrosive HCl, may require synthesis of the acyl chloride, potential for side reactions with sensitive functional groups. |
| Coupling Reagent | 2-Chloro-6-fluorobenzoic Acid + HATU/DIPEA | Aprotic solvent (e.g., DMF, CH2Cl2), RT | Milder conditions, high yields, low racemization, one-pot procedure, suitable for acid-sensitive substrates. | Higher cost of reagents, byproducts can sometimes be difficult to remove. |
| Coupling Reagent | 2-Chloro-6-fluorobenzoic Acid + EDC/HOBt | Aprotic solvent (e.g., CH2Cl2), RT | Cost-effective carbodiimide, water-soluble urea byproduct (with EDC), good for a wide range of substrates. | Can be slower than uronium salts, DCC byproduct (DCU) is insoluble and requires filtration.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-2-chloro-6-fluorobenzamide using this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-benzyl-2-chloro-6-fluorobenzamide using 2-Chloro-6-fluorobenzoic Acid and HATU
-
To a solution of 2-chloro-6-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF, add benzylamine (1.05 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Esterification: Acylating Alcohols and Phenols
The synthesis of esters from this compound is a facile process, particularly with phenols, which are less nucleophilic than alcohols. However, similar to amide synthesis, alternatives that start from the carboxylic acid or employ a milder acylating agent like an acid anhydride offer distinct advantages.
The Acyl Chloride Route for Phenolic Esters
Phenols can be readily acylated by this compound, often in the presence of a base like pyridine or by first converting the phenol to its more nucleophilic phenoxide salt with a base such as sodium hydroxide (the Schotten-Baumann reaction).[8]
Alternative 1: Acid Anhydrides
2-Chloro-6-fluorobenzoic anhydride, prepared from the corresponding carboxylic acid, is a less reactive but still effective acylating agent.[9] The key advantage is that the byproduct of the reaction is the parent carboxylic acid, which is less corrosive and more easily handled than HCl. Acid anhydride reactions are often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Alternative 2: In Situ Esterification with Carbodiimides (Steglich Esterification)
The use of DCC or EDC in the presence of a catalytic amount of DMAP allows for the direct esterification of 2-chloro-6-fluorobenzoic acid with alcohols and phenols. This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.
Performance Comparison: Esterification of Phenols
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | This compound | Aprotic solvent with base (e.g., pyridine) or biphasic (Schotten-Baumann) | High reactivity, especially with phenoxides, generally good yields. | Moisture sensitive, corrosive HCl byproduct. |
| Acid Anhydride | 2-Chloro-6-fluorobenzoic Anhydride | Aprotic solvent, often with heating and a catalyst (e.g., DMAP) | Milder than acyl chloride, non-corrosive byproduct, easier to handle. | Less reactive than acyl chloride, may require higher temperatures or longer reaction times. |
| Carbodiimide | 2-Chloro-6-fluorobenzoic Acid + DCC/DMAP | Anhydrous aprotic solvent, RT | Mild conditions, good for sterically hindered and sensitive substrates. | Stoichiometric amounts of carbodiimide needed, removal of urea byproduct. |
Experimental Protocols
Protocol 3: Synthesis of Phenyl 2-chloro-6-fluorobenzoate using this compound
-
Dissolve phenol (1.0 eq) in pyridine and cool the solution to 0°C.
-
Slowly add this compound (1.05 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl to remove pyridine, followed by saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 4: Synthesis of Phenyl 2-chloro-6-fluorobenzoate using 2-Chloro-6-fluorobenzoic Acid and DCC/DMAP
-
To a solution of 2-chloro-6-fluorobenzoic acid (1.0 eq), phenol (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0°C.
-
Stir the mixture at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired ester.
Friedel-Crafts Acylation: Forming C-C Bonds with Aromatic Substrates
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[10] this compound, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3), can acylate electron-rich aromatic compounds.[11][12]
The Classical Friedel-Crafts Acylation
The reaction involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid, which then undergoes electrophilic aromatic substitution. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[10]
Caption: Mechanism of Friedel-Crafts acylation.
Alternative: Acylation with Acid Anhydrides
Acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions, often with the same Lewis acid catalysts.[12] While generally less reactive than acyl chlorides, they can be effective, particularly with highly activated aromatic substrates.
Alternative: "Greener" Friedel-Crafts Acylation
Recent advancements have focused on developing more environmentally benign Friedel-Crafts acylation methods. These include the use of solid acid catalysts (e.g., zeolites) that can be recycled, or using the carboxylic acid directly with a strong Brønsted acid like methanesulfonic acid, sometimes in combination with methanesulfonic anhydride.[13][14] These methods avoid the use of stoichiometric amounts of corrosive Lewis acids and halogenated reagents.
Performance Comparison: Friedel-Crafts Acylation of Anisole
| Method | Acylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Acyl Chloride | This compound | AlCl3 (stoichiometric), anhydrous solvent | High reactivity, good yields with activated arenes. | Requires stoichiometric, moisture-sensitive Lewis acid; generates acidic waste streams. |
| Acid Anhydride | 2-Chloro-6-fluorobenzoic Anhydride | AlCl3 (stoichiometric), anhydrous solvent | Milder than acyl chloride, may offer better selectivity. | Less reactive, may require more forcing conditions. |
| "Greener" Acylation | 2-Chloro-6-fluorobenzoic Acid | Methanesulfonic anhydride | Metal- and halogen-free, minimizes corrosive waste streams.[13] | May not be as general as the classical method, requires higher temperatures. |
Experimental Protocols
Protocol 5: Friedel-Crafts Acylation of Anisole with this compound
-
To a stirred suspension of anhydrous AlCl3 (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, slowly add this compound (1.0 eq).
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of anisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO3 solution, and brine.
-
Dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Protocol 6: "Greener" Friedel-Crafts Acylation of Anisole
-
To a solution of 2-chloro-6-fluorobenzoic acid (1.0 eq) and anisole (2.0 eq), add methanesulfonic anhydride (1.5 eq).[13]
-
Heat the mixture at an elevated temperature (e.g., 80-120°C) and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and carefully add it to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Strategic Approach to Acylation
This compound remains a powerful and effective reagent for a range of acylation reactions due to its high reactivity. It is particularly well-suited for reactions where speed and driving the reaction to completion are paramount, and when dealing with less reactive nucleophiles.
However, for complex syntheses involving delicate functional groups, or where steric hindrance is a significant challenge, the use of milder alternatives is highly recommended. In situ activation of 2-chloro-6-fluorobenzoic acid with modern coupling reagents like HATU or EDC offers a superior strategy for amide bond formation, providing high yields under mild conditions while avoiding the handling of a sensitive acyl chloride. Similarly, for esterifications and Friedel-Crafts acylations, exploring acid anhydrides or newer, "greener" protocols can lead to more robust and environmentally friendly processes.
As a senior application scientist, my recommendation is to not default to the most reactive reagent, but to consider the specific demands of the transformation at hand. By understanding the reactivity profiles and practical considerations of both this compound and its alternatives, you can make a more strategic and informed decision, ultimately leading to more successful and efficient synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluorobenzoyl chloride
For Immediate Reference: Key Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluorobenzoyl chloride. The following protocols are designed to ensure safe handling, minimize exposure risk, and detail proper disposal methods.
Hazard Assessment and Chemical Profile
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[2] Inhalation of its vapors may lead to respiratory irritation.[1] Due to its hazardous nature, a thorough understanding of its properties and strict adherence to safety protocols are imperative.
Key Chemical Properties:
| Property | Value |
| CAS Number | 79455-63-3[1] |
| Molecular Formula | C7H4Cl2FO |
| Appearance | Colorless liquid[2] |
| Odor | Pungent[2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safely handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against chemical hazards.[3][4]
Eye and Face Protection: The First Line of Defense
-
Primary Protection : At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[5]
-
Enhanced Protection : For operations with a higher risk of splashing, such as transferring large volumes or working with heated material, a full-face shield must be worn in addition to safety goggles.[5][6] A face shield alone does not provide adequate protection.[7]
Hand Protection: Preventing Dermal Exposure
-
Glove Selection : Chemical-resistant gloves are mandatory.[8] Given the corrosive nature of this compound, butyl rubber or heavy nitrile gloves are recommended.[9] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat : A flame-resistant lab coat is the minimum requirement.
-
Chemical-Resistant Apron : When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is essential.
-
Full-Body Protection : In situations with a high risk of exposure, a chemical-resistant suit may be necessary.[6]
Respiratory Protection: Safeguarding Against Inhalation Hazards
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[7]
-
Respirator Requirements : If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[10] A full-facepiece respirator with an organic vapor/acid gas cartridge is a suitable option.[6][11]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Safe Handling and Operational Workflow
The following workflow outlines the key steps for safely handling this compound from preparation to post-procedure cleanup.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Spill Response and Decontamination
In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a designated, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound, including contaminated materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Acid Resistant PPE: Protect Your Skin Now [accio.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. leelinework.com [leelinework.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloro-6-fluorobenzyl chloride 98 55117-15-2 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
